PROTAC EGFR degrader 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H57FN12O5 |
|---|---|
Molecular Weight |
913.1 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-8-[4-[6-[[2-(4-fluoroanilino)-4-[4-(hydroxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidin-6-yl]amino]-3-pyridinyl]piperazin-1-yl]octanamide |
InChI |
InChI=1S/C49H57FN12O5/c50-33-10-12-34(13-11-33)53-49-55-40-29-52-43(27-37(40)46(58-49)61-21-18-32(31-63)19-22-61)56-42-16-14-35(28-51-42)60-25-23-59(24-26-60)20-5-3-1-2-4-9-44(64)54-39-8-6-7-36-38(39)30-62(48(36)67)41-15-17-45(65)57-47(41)66/h6-8,10-14,16,27-29,32,41,63H,1-5,9,15,17-26,30-31H2,(H,54,64)(H,51,52,56)(H,53,55,58)(H,57,65,66) |
InChI Key |
ZWLPWTDAYPOQGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of PROTAC EGFR Degrader 6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of PROTAC EGFR degrader 6, a targeted protein degrader designed to eliminate the Epidermal Growth Factor Receptor (EGFR). This document details the molecular interactions, cellular processes, and key experimental methodologies used to characterize its function, presenting quantitative data in a clear, comparative format.
Core Mechanism of Action
PROTAC (Proteolysis Targeting Chimera) EGFR degrader 6 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to selectively eliminate EGFR. It consists of three key components:
-
A ligand for EGFR: This component, based on the EGFR inhibitor gefitinib, specifically binds to the EGFR protein.
-
A ligand for an E3 Ubiquitin Ligase: This part of the molecule recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
A chemical linker: This flexible chain connects the EGFR ligand and the VHL ligand.
The mechanism of action unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: this compound simultaneously binds to both EGFR and the VHL E3 ligase, forming a ternary complex (EGFR-PROTAC-VHL). This proximity is the crucial initiating event.
-
Ubiquitination: Once in close proximity, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the EGFR protein. This results in the formation of a polyubiquitin chain on EGFR.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged EGFR into small peptides, effectively eliminating it from the cell.
-
PROTAC Recycling: After inducing degradation, this compound is released and can engage another EGFR and VHL molecule, acting catalytically to degrade multiple EGFR proteins.
This process of induced degradation offers a distinct advantage over traditional inhibition, as it removes the entire protein, mitigating potential scaffolding functions and overcoming resistance mechanisms associated with inhibitor binding sites.
Quantitative Data Summary
The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key performance metrics.
| Cell Line | EGFR Mutation Status | DC50 (nM) | Dmax (%) | Time (hours) | Reference |
| HCC827 | Exon 19 Deletion | 45.2 | Not Reported | 48 | |
| H3255 | L858R | 3.3 | >95 | 16 | |
| HCC827 | Exon 19 Deletion | 5.0 | >95 | 16 | |
| H1975 | L858R, T790M | Weak Degradation | Not Reported | 48 | |
| A549 | Wild-Type | Weak Degradation | Not Reported | 48 |
Table 1: In Vitro Degradation Efficacy of this compound. DC50 represents the concentration required to degrade 50% of the target protein. Dmax indicates the maximum percentage of protein degradation achieved.
| Cell Line | IC50 (nM) | Time (hours) | Reference |
| HCC827 | Not explicitly stated, but apoptosis induced at 100 nM and 1 µM | 32 |
Table 2: In Vitro Anti-proliferative Activity of this compound. IC50 is the concentration required to inhibit 50% of cell growth.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of key experiments. Detailed methodologies are provided below.
Western Blotting for EGFR Degradation
This assay is fundamental to demonstrating the degradation of EGFR protein levels following treatment with the PROTAC.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., HCC827, H3255) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24, 48, 96 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the EGFR signal to the loading control.
-
Cell Viability Assay (CCK-8)
This assay measures the effect of EGFR degradation on cell proliferation and viability.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HCC827) in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Add 10 µL of varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for the desired treatment duration (e.g., 32, 48, or 72 hours).
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the data and determine the IC50 value.
-
Ubiquitination Assay
This assay confirms that the degradation of EGFR is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) as a control.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-EGFR antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform western blotting as described in section 3.1, using a primary antibody against ubiquitin to detect the polyubiquitinated EGFR.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western Blotting.
Caption: Simplified EGFR signaling pathway.
"PROTAC EGFR degrader 6 ubiquitin-proteasome pathway"
A Technical Guide to PROTAC EGFR Degrader 6: Mechanism of Action via the Ubiquittin-Proteasome Pathway.
Executive Summary
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, particularly for non-small cell lung cancer (NSCLC). However, the efficacy of traditional EGFR tyrosine kinase inhibitors (TKIs) is often hampered by acquired drug resistance. Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to overcome these limitations by inducing the selective degradation of target proteins. This technical guide provides an in-depth overview of a specific gefitinib-based PROTAC, referred to as "this compound" or "MS39," which targets mutant EGFR for degradation via the ubiquitin-proteasome pathway. This document details its mechanism of action, presents key quantitative data, and outlines essential experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.
Introduction to EGFR and Targeted Protein Degradation
The Role of EGFR in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding to its ligands, EGFR triggers downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1] Overexpression or activating mutations in the EGFR gene can lead to uncontrolled cell growth and are oncogenic drivers in several human malignancies, most notably NSCLC.[1]
Limitations of EGFR Tyrosine Kinase Inhibitors (TKIs)
For years, the standard of care for patients with EGFR-positive NSCLC has been treatment with TKIs.[1] First-generation TKIs like gefitinib and erlotinib, while initially effective, often lead to relapse due to the emergence of secondary resistance mutations, such as the T790M "gatekeeper" mutation.[1] While second and third-generation inhibitors have been developed to target these mutations, further resistance mechanisms, including the C797S mutation, inevitably arise, limiting long-term therapeutic success.[2]
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that offer an alternative to traditional occupancy-driven inhibition.[1] They are designed with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the polyubiquitination of the target protein, marking it for destruction by the cell's native protein disposal system, the 26S proteasome.[1][3] This event-driven, catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations and provides a potential strategy to overcome resistance mediated by target mutations.
This compound (MS39): A Profile
Chemical Structure and Design
This compound, also known as MS39, is a potent and selective degrader of mutant EGFR.[4] It is a novel, gefitinib-based PROTAC designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its structure consists of:
-
An EGFR Ligand: A derivative of gefitinib, a first-generation TKI, which binds to the ATP-binding domain of both wild-type and mutant EGFR.[1][5]
-
An E3 Ligase Ligand: A moiety that specifically binds to the VHL E3 ligase complex.[1][5]
-
A Linker: An undecanedioic acid-based linker that covalently connects the EGFR and VHL ligands, optimized for inducing the formation of a stable ternary complex.[5]
Mechanism of Action
MS39 functions by hijacking the ubiquitin-proteasome system (UPS). It simultaneously binds to a mutant EGFR protein and the VHL E3 ligase, forming a ternary complex (EGFR-MS39-VHL). This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of EGFR. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the EGFR protein. This process effectively eliminates the target protein from the cell, shutting down its downstream signaling pathways.[1]
The Ubiquitin-Proteasome Pathway in EGFR Degradation
The degradation of EGFR by MS39 is a multi-step process entirely dependent on the cell's intrinsic ubiquitin-proteasome machinery.
Quantitative Efficacy and Selectivity Data
The potency and selectivity of this compound (MS39) have been characterized through various biochemical and cellular assays.
Table 1: Biochemical Binding Affinities (Kd)
This table summarizes the equilibrium dissociation constants (Kd), indicating the binding affinity of MS39 to wild-type (WT) and mutant EGFR compared to its parent inhibitor, gefitinib. Lower Kd values represent higher binding affinity.
| Compound | EGFR Target | Binding Affinity (Kd) in nM |
| Gefitinib | EGFR WT | 1.1 ± 2[1] |
| EGFR L858R | 0.8 ± 2[1] | |
| MS39 (Degrader 6) | EGFR WT | 11 ± 3 [1] |
| EGFR L858R | 12 ± 7 [1] |
Data from competitive binding assays.[1]
Table 2: Cellular Degradation Potency (DC₅₀ and Dₘₐₓ)
This table presents the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ) of MS39 in different NSCLC cell lines, each harboring specific EGFR mutations.
| Cell Line | EGFR Mutation | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| HCC827 | Exon 19 Deletion | 5.0[1] | >95[1] | 16[1] |
| 45.2[6][7] | 87[6] | 48-96[6] | ||
| H3255 | L858R | 3.3[1] | >95[1] | 16[1] |
Note: Variations in DC₅₀ values can be attributed to different experimental conditions and treatment durations.
Table 3: Anti-proliferative Activity (IC₅₀)
This table shows the half-maximal inhibitory concentration (IC₅₀) for cell proliferation, demonstrating the functional consequence of EGFR degradation.
| Cell Line | EGFR Mutation | IC₅₀ (nM) |
| HCC827 | Exon 19 Deletion | 180[6][8] |
| H1975 | L858R/T790M | Weak degradation activity observed[6] |
| A549 | WT | Weak degradation activity observed[6] |
Key Experimental Protocols
Western Blot Analysis for EGFR Degradation
This protocol is used to quantify the reduction in total and phosphorylated EGFR protein levels following treatment with the degrader.
Methodology:
-
Cell Culture and Treatment: Plate NSCLC cells (e.g., HCC827, H3255) and allow them to adhere. Treat cells with various concentrations of MS39 for a specified duration (e.g., 16-48 hours).[1]
-
Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11]
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize the EGFR signal to the loading control to determine the percentage of degradation relative to a vehicle-treated control.
In-Cell Ubiquitination Assay
This assay confirms that the degradation of EGFR is mediated by the ubiquitin-proteasome system by detecting the polyubiquitination of EGFR.
Methodology:
-
Cell Treatment: Treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate. Then, add MS39 and incubate for an additional 2-4 hours.[12]
-
Lysis: Lyse the cells in a buffer containing a deubiquitinase inhibitor, such as N-ethylmaleimide (NEM), to preserve the ubiquitin chains on the target protein.[9]
-
Immunoprecipitation (IP): Incubate the cell lysates with an anti-EGFR antibody overnight at 4°C to capture the EGFR protein.[13]
-
Capture: Add Protein A/G agarose beads to the lysate-antibody mixture to pull down the antibody-EGFR complex.
-
Washing and Elution: Wash the beads multiple times to remove non-specifically bound proteins. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot: Perform a Western blot on the eluted samples as described in section 5.1, but probe the membrane with an anti-ubiquitin antibody to detect the high molecular weight smear characteristic of polyubiquitinated EGFR.[3][12]
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity to determine the effect of EGFR degradation on cell proliferation and viability.[14]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[15][16]
-
Compound Treatment: Treat the cells with a serial dilution of MS39 and incubate for a prolonged period (e.g., 72-96 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[14][17]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound (MS39) is a highly effective and selective degrader of oncogenic mutant EGFR.[1] By leveraging the cell's ubiquitin-proteasome system, it offers a powerful strategy to overcome the acquired resistance that plagues traditional EGFR inhibitors. The quantitative data demonstrate its ability to potently induce degradation of key EGFR mutants at nanomolar concentrations, leading to the inhibition of cancer cell proliferation. The detailed experimental protocols provided herein serve as a guide for researchers to further characterize MS39 and other novel protein degraders. The continued development of PROTAC technology holds immense promise for expanding the arsenal of targeted therapies and addressing significant unmet needs in oncology.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ubiquitination Assay - Profacgen [profacgen.com]
- 4. MS 39 | Active Degraders: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 9. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Core Mechanism of PROTAC EGFR Degrader 6: An In-Depth Technical Guide to E3 Ligase Recruitment and Target Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for PROTAC EGFR degrader 6, with a specific focus on its recruitment of E3 ubiquitin ligases to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). This document details the signaling pathways involved, quantitative degradation data, and step-by-step experimental protocols for the characterization of such targeted protein degraders.
Introduction to PROTAC Technology and EGFR Targeting
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeting and eliminating disease-causing proteins.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific target protein.[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[3][4][5] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer.[1] While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of drug resistance remains a significant challenge.[1] PROTAC-mediated degradation of EGFR presents a promising strategy to overcome this resistance by eliminating the entire receptor protein.[1]
This guide focuses on "this compound," also identified as compound 2 in the scientific literature, and other exemplary EGFR PROTACs to illustrate the principles of E3 ligase recruitment and subsequent target degradation.[6][7]
Mechanism of Action: The PROTAC-Induced Degradation Pathway
The fundamental action of an EGFR PROTAC is to facilitate the formation of a ternary complex between EGFR and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the EGFR protein, marking it for degradation by the proteasome.
Figure 1: PROTAC-mediated degradation of EGFR.
E3 Ligase Recruitment
The choice of E3 ligase to be recruited is a critical aspect of PROTAC design. The most commonly utilized E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[2] While the specific E3 ligase recruited by "this compound" is not definitively stated in all public sources, related compounds from the same study recruit VHL.[8] Other well-characterized EGFR PROTACs, such as MS39 (compound 6), are confirmed VHL recruiters, while MS154 (compound 10) recruits CRBN.[9][10]
EGFR Signaling Pathway
EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[11] By inducing the degradation of EGFR, PROTACs effectively shut down these oncogenic signaling cascades.
Figure 2: EGFR signaling and PROTAC intervention.
Quantitative Data on EGFR PROTAC Degraders
The efficacy of a PROTAC is quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). Lower DC50 values indicate higher potency.
| PROTAC Degrader | Recruited E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Source |
| This compound (compound 2) | VHL (presumed) | HCC827 (EGFR del19) | 45.2 | 87 (at 96h) | [6][7] |
| MS39 (compound 6) | VHL | HCC-827 (EGFR del19) | 5.0 | >95 | [9][10] |
| H3255 (EGFR L858R) | 3.3 | >95 | [9][10] | ||
| MS154 (compound 10) | CRBN | HCC-827 (EGFR del19) | 11 | >95 | [9][10] |
| H3255 (EGFR L858R) | 25 | >95 | [9][10] | ||
| P3 | VHL | HCC827 (EGFR del19) | 0.51 | Not Specified | [8] |
| H1975 (EGFR L858R/T790M) | 126.2 | Not Specified | [8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of EGFR PROTACs.
Western Blot for EGFR Degradation (DC50 and Dmax Determination)
This protocol is for quantifying the amount of EGFR protein in cells following treatment with a PROTAC.
Figure 3: Workflow for Western Blot Analysis.
Materials:
-
Cell lines (e.g., HCC827, H1975)
-
6-well tissue culture plates
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 5 x 10^5 cells/well) in 6-well plates and allow them to adhere overnight.[2] Treat cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24, 48, 72 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against EGFR (and a loading control like GAPDH) overnight at 4°C.[2]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the EGFR signal to the loading control. Calculate DC50 and Dmax values by plotting the percentage of remaining EGFR against the PROTAC concentration.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of EGFR is mediated by the ubiquitin-proteasome system.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC of interest at a concentration known to induce degradation (e.g., near the DC50 value) for a shorter time course (e.g., 0, 1, 2, 4, 8 hours). Include a condition where cells are pre-treated with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate EGFR from the lysates using an anti-EGFR antibody conjugated to beads.
-
Western Blot: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitinated EGFR species, which will appear as a high-molecular-weight smear.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This biophysical assay measures the formation of the EGFR-PROTAC-E3 ligase ternary complex in vitro.
Procedure:
-
Reagents: Purified EGFR protein (or its ligand-binding domain), purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and a fluorescently labeled tracer that binds to either EGFR or the E3 ligase.
-
Binary Binding Affinity: First, determine the binding affinity of the PROTAC for EGFR and the E3 ligase separately by titrating the PROTAC against a constant concentration of the protein and the corresponding fluorescent tracer.
-
Ternary Complex Formation: To measure the formation of the ternary complex, pre-incubate the PROTAC with a saturating concentration of one of the proteins (e.g., the E3 ligase). Then, titrate the second protein (EGFR) into this mixture. An increase in fluorescence polarization indicates the formation of the larger ternary complex. The data can be used to determine the cooperativity of the complex formation.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of EGFR degradation on the viability and proliferation of cancer cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).[3]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5][11]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[5][11] The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the PROTAC that inhibits cell viability by 50%.
Conclusion
This compound and similar molecules represent a powerful strategy to target and eliminate EGFR in cancer cells, offering a potential solution to overcome acquired resistance to traditional inhibitors. The efficacy of these degraders is intrinsically linked to their ability to recruit an E3 ubiquitin ligase and form a productive ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of EGFR. The experimental protocols detailed in this guide provide a robust framework for the characterization and optimization of novel EGFR-targeting PROTACs, paving the way for the development of next-generation cancer therapeutics.
References
- 1. Methods to Investigate EGFR Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 2. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of potent small molecule PROTACs targeting mutant EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to PROTAC EGFR Degrader 6 (MS39): Synthesis, Structure, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Proteolysis Targeting Chimera (PROTAC) known as EGFR Degrader 6, also identified as MS39. This molecule represents a significant advancement in the targeted degradation of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This document details its chemical structure, synthesis, mechanism of action, and the experimental protocols used for its characterization.
Chemical Structure and Synthesis
PROTAC EGFR Degrader 6 (MS39) is a heterobifunctional molecule designed to specifically induce the degradation of mutant EGFR proteins.[1] Its structure is composed of three key components:
-
EGFR Targeting Ligand: The molecule utilizes gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), as the warhead to selectively bind to the EGFR kinase domain.[1][2] Gefitinib has a higher binding affinity for common EGFR mutants (e.g., L858R, Del19) compared to the wild-type (WT) receptor.[1]
-
E3 Ligase Ligand: It incorporates a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This recruitment is essential for initiating the protein degradation cascade.
-
Linker: A nine-methylene all-carbon linker connects the gefitinib warhead to the VHL ligand.[1][3] The length and composition of this linker are optimized for effective ternary complex formation.[1]
The synthesis of compound 6 (MS39) involves a convergent strategy. A key step is the amide coupling of an intermediate derived from gefitinib with an undecanedioic acid linker, which is subsequently coupled to the VHL ligand.[3]
Mechanism of Action
Unlike traditional inhibitors that function through occupancy-driven pharmacology, this compound operates via an event-driven mechanism.[1][2] It induces proximity between EGFR and the VHL E3 ligase, forming a ternary complex (EGFR-PROTAC-VHL). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the EGFR protein. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, leading to the elimination of the entire protein from the cell.[1][4] This degradation process has been shown to be reversible upon washout of the compound.[1]
Quantitative Biological Data
The biological activity of this compound has been quantified in several key assays. The data highlights its potency and selectivity for mutant EGFR.
Table 1: Degradation Potency of this compound (MS39)
| Parameter | Cell Line | EGFR Mutation | Value | Treatment Time |
|---|---|---|---|---|
| DC₅₀ | HCC-827 | Exon 19 Deletion | 5.0 nM[1] | 16 hours |
| DC₅₀ | H3255 | L858R | 3.3 nM[1] | 16 hours |
| Dₘₐₓ | HCC-827 & H3255 | Exon 19 Del & L858R | >95% at 50 nM[1] | 16 hours |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Binding Affinity of this compound (MS39)
| Parameter | Target Protein | Value (K_d) |
|---|---|---|
| Binding Affinity | EGFR Wild-Type | 11 ± 3 nM[1] |
| Binding Affinity | EGFR L858R Mutant | 12 ± 7 nM[1] |
K_d: Dissociation constant, determined by competitive binding assay.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the characterization of this compound.
Western Blotting for EGFR Degradation
This protocol is used to quantify the reduction in EGFR protein levels following treatment with the degrader.
-
Cell Culture and Treatment:
-
Plate non-small-cell lung cancer (NSCLC) cells (e.g., HCC-827, H3255) and grow to ~80% confluency.[1]
-
Serum-starve the cells for 4-8 hours to synchronize them and reduce basal signaling.[1]
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 16 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), p-AKT, and a loading control (e.g., GAPDH) overnight at 4°C.[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize EGFR protein levels to the loading control.
-
Calculate DC₅₀ values by plotting the percentage of remaining EGFR protein against the log concentration of the degrader.[1]
-
Mechanism of Action (Rescue) Assays
These experiments confirm that the observed degradation is dependent on the intended ubiquitin-proteasome pathway.
-
Cell Culture and Pretreatment:
-
Culture H3255 cells and serum-starve for 4 hours.[1]
-
Pretreat cells for 2 hours with one of the following inhibitors:
-
MLN4924 (1 µM): An inhibitor of NEDD8-activating enzyme, which blocks the activity of cullin-RING E3 ligases.[1]
-
VH-298 (10 µM): A VHL inhibitor that competitively blocks the PROTAC from binding to VHL.[1]
-
Gefitinib (10 µM): The parental EGFR inhibitor that competitively blocks the PROTAC from binding to EGFR.[1]
-
DMSO: Vehicle control.[1]
-
-
-
PROTAC Treatment and Analysis:
-
Following pretreatment, add this compound (100 nM) and incubate for an additional 8 hours.[1]
-
Harvest cell lysates and perform Western blotting for EGFR as described in Protocol 4.1.
-
-
Interpretation:
-
If degradation is blocked (i.e., EGFR levels are "rescued") in the presence of the inhibitors compared to the PROTAC-only treatment, it confirms the degradation is dependent on the cullin-RING ligase activity, VHL binding, and EGFR binding.[1]
-
Competitive Binding Assay
This assay determines the binding affinity (K_d) of the PROTAC for its target protein. Fluorescence Polarization (FP) is a common method.[5]
-
Reagents and Setup:
-
Recombinant EGFR protein (WT or mutant).[1]
-
A fluorescently labeled tracer molecule that binds to the EGFR kinase domain.
-
This compound at various concentrations.
-
Assay buffer and a microplate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
In a microplate, combine a fixed concentration of the EGFR protein and the fluorescent tracer.
-
Add a serial dilution of the PROTAC degrader to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization in each well. As the PROTAC displaces the fluorescent tracer from the protein, the polarization value will decrease.
-
Plot the change in polarization against the log concentration of the PROTAC.
-
Fit the data to a competitive binding model to calculate the IC₅₀, which can then be used to determine the K_d value.
-
Disrupted Signaling Pathway
By degrading EGFR, this compound effectively shuts down its downstream oncogenic signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation and survival.[1][2] Western blot analysis confirms a reduction in the phosphorylation of EGFR and downstream effectors like AKT.[1]
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Gefitinib-Based PROTACs: A Technical Guide to Discovery and Development
This technical guide provides a comprehensive overview of the discovery and development of gefitinib-based Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals interested in the design, synthesis, and evaluation of these novel therapeutic agents for targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in various cancers.
Introduction: The Rationale for Gefitinib-Based PROTACs
Gefitinib is a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) approved for the treatment of non-small-cell lung cancer (NSCLC) patients harboring activating EGFR mutations.[1][2] While effective, its "occupancy-driven" mechanism can be limited by acquired resistance, often through secondary mutations like the T790M "gatekeeper" mutation.[1][3]
Proteolysis Targeting Chimeras (PROTACs) offer an alternative, "event-driven" therapeutic strategy.[4] These heterobifunctional molecules are designed to induce the degradation of a target protein rather than simply inhibiting its function.[5] A PROTAC consists of three components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[6][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[5][]
Developing gefitinib-based PROTACs provides a promising approach to eliminate mutated EGFR proteins entirely, potentially overcoming resistance mechanisms and offering a more profound and durable therapeutic effect than traditional inhibition.[1][5]
Design, Synthesis, and Mechanism of Action
The design of a gefitinib-based PROTAC involves the strategic assembly of its three core components.
-
Warhead Selection (Gefitinib): Gefitinib is chosen for its high affinity and selectivity for mutant EGFR kinase domains.[1]
-
Linker Attachment: Structural analysis of gefitinib bound to the EGFR kinase domain (PDB ID: 4I22) reveals that its morpholine group is solvent-exposed.[3][9] This position is ideal for attaching a linker with minimal disruption to EGFR binding. The synthesis often involves replacing this morpholine with a piperazine group, which provides a convenient nitrogen atom for linker conjugation.[1][9]
-
E3 Ligase Ligands: The most commonly recruited E3 ligases for gefitinib-based PROTACs are von Hippel-Lindau (VHL) and Cereblon (CRBN).[4][6][10] Small molecule ligands for these ligases, such as derivatives of hydroxyproline for VHL and thalidomide/pomalidomide for CRBN, are well-established and widely used.[1]
-
Linker Composition: The linker's length, rigidity, and chemical composition are critical for the PROTAC's efficacy.[7][11][] It must be optimized to allow for the proper formation of a stable and productive ternary complex between EGFR, the PROTAC, and the E3 ligase. Common linker types include polyethylene glycol (PEG) and alkyl chains.[]
The general synthetic approach involves synthesizing the modified gefitinib moiety, the E3 ligase ligand with a reactive handle, and the linker separately, followed by their convergent assembly, often using methods like "click chemistry".[7][13]
The following diagram illustrates the catalytic mechanism by which a gefitinib-based PROTAC induces EGFR degradation.
Caption: Mechanism of gefitinib-PROTAC-induced EGFR degradation.
Quantitative Data Summary
The following tables summarize the in vitro degradation and anti-proliferative activities of several key gefitinib-based PROTACs reported in the literature.
Table 1: Degradation Potency (DC₅₀) of Gefitinib-Based PROTACs
| Compound Name | E3 Ligase Recruited | Cell Line | EGFR Mutation | DC₅₀ (nM) | Reference(s) |
| PROTAC 3 | VHL | HCC827 | exon 19 del | 11.7 | [10][14][15][16] |
| H3255 | L858R | 22.3 | [10][14][15][16] | ||
| MS39 (Compound 6) | VHL | HCC-827 | exon 19 del | 5.0 | [6][9][10] |
| H3255 | L858R | 3.3 | [6][9][10] | ||
| MS154 (Compound 10) | CRBN | HCC-827 | exon 19 del | 11 | [6][9][10] |
| H3255 | L858R | 25 | [6][9][10] | ||
| Compound 14 | CRBN | HCC827 | exon 19 del | 0.26 | [10] |
| H3255 | L858R | 20.57 | [10] |
DC₅₀ (Half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein.
Table 2: Anti-proliferative Activity (IC₅₀) of Gefitinib-Based PROTACs
| Compound Name | Cell Line | EGFR Mutation | IC₅₀ (nM) | Reference(s) |
| Compound 14 | HCC827 | exon 19 del | 4.91 (96h) | [10] |
| SIAIS125 | PC9 | exon 19 del | 2.6 | [10] |
| Compound 13 | HCC827 | exon 19 del | 6 | [10] |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of cell proliferation.
Table 3: Binding Affinities (Kd) of Selected PROTACs and Gefitinib
| Compound | Target | Kd (nM) | Reference(s) |
| Gefitinib | EGFR WT | 1.1 | [3][9] |
| EGFR L858R | 0.8 | [3][9] | |
| MS39 | EGFR WT | 11 | [3][9] |
| EGFR L858R | 12 | [3][9] | |
| MS154 | EGFR WT | 1.8 | [3][9] |
| EGFR L858R | 3.8 | [3][9] |
Kd (Dissociation constant): A measure of binding affinity between a ligand and a protein.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used in the evaluation of gefitinib-based PROTACs.
-
Cell Lines: Human NSCLC cell lines such as HCC827 (harboring an exon 19 deletion) and H3255 or PC-9 (harboring the L858R mutation) are commonly used.[10][14] Cell lines expressing wild-type EGFR (e.g., A549, OVCAR-8) serve as controls for selectivity.[9][10]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC compound or DMSO (vehicle control) for a specified duration (e.g., 8, 16, or 24 hours).[14]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), p-AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1]
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound or gefitinib for 72 or 96 hours.
-
Lysis and Signal Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Animal Model: Use male Wistar rats or BALB/c nude mice.[10][17]
-
Dosing: Administer the PROTAC compound via a specific route, such as intraperitoneal (i.p.) injection or subcutaneous (s.c.) dosing, at a defined concentration (e.g., 30 mg/kg).[10][17]
-
Sample Collection: Collect blood samples from the animals at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
LC-MS/MS Analysis: Precipitate proteins from the plasma samples (e.g., using organic solvent containing an internal standard). Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the PROTAC over time.[17][18]
-
Data Analysis: Use pharmacokinetic software (e.g., PKSolver) to determine key PK parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC).[17]
Visualized Workflows and Pathways
This diagram shows a simplified view of the EGFR signaling cascade, which is aberrantly activated in many cancers and is the target of gefitinib-based PROTACs.
Caption: Simplified EGFR downstream signaling pathways.
This flowchart outlines the typical process for the discovery and preclinical evaluation of a novel gefitinib-based PROTAC.
Caption: Experimental workflow for gefitinib-PROTAC evaluation.
Conclusion
The development of gefitinib-based PROTACs represents a significant advancement in the quest to overcome resistance to EGFR TKIs. By co-opting the cell's own protein disposal system, these molecules can effectively eliminate both drug-sensitive and drug-resistant mutant EGFR proteins. The data clearly show that compounds like MS39 and Compound 14 can induce potent and selective degradation of mutant EGFR at nanomolar concentrations, leading to the inhibition of downstream signaling and cancer cell proliferation.[6][9][10] While challenges such as optimizing cell permeability and in vivo bioavailability remain, the "event-driven" pharmacological approach of PROTACs holds immense promise.[9][19] Future work, including the exploration of novel E3 ligase ligands and innovative delivery strategies like nano-PROTACs, will continue to expand the therapeutic potential of this exciting modality in oncology.[19][20]
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Gefitinib-based PROTAC 3 | Gefitinib-based Proteolysis-targeting Chimera 3 | PROTAC EGFR Degrader | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 16. selleckchem.com [selleckchem.com]
- 17. Comparison of the pharmacokinetics and metabolic fate of gefitinib – 3 – PROTACs and gefitinib in the rat following subcutaneous dosing | Poster Board #124 - American Chemical Society [acs.digitellinc.com]
- 18. waters.com [waters.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity of PROTAC EGFR Degrader 6 for Mutant EGFR
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming EGFR TKI Resistance
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling, driven by activating mutations (e.g., L858R, exon 19 deletions) or overexpression, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[2] While tyrosine kinase inhibitors (TKIs) targeting mutant EGFR have revolutionized treatment, their efficacy is often limited by the development of acquired resistance.[3]
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[4] These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins, offering a powerful strategy to eliminate drug-resistant proteins and overcome the limitations of traditional inhibitors.[3][4] This guide focuses on a specific molecule, PROTAC EGFR degrader 6, and explores its selectivity for mutant forms of EGFR over the wild-type protein.
The PROTAC Mechanism of Action
PROTACs are comprised of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a chemical linker that connects the two. By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex. This proximity enables the E3 ligase to poly-ubiquitinate the POI, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[3]
Caption: General mechanism of PROTAC-mediated protein degradation.
EGFR Signaling Pathways in Cancer
Activation of EGFR, either by ligand binding or oncogenic mutations, triggers the dimerization of the receptor and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins that activate downstream signaling cascades critical for cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In cancer, constitutive activation of these pathways leads to uncontrolled cell proliferation and inhibition of apoptosis.
Caption: Simplified overview of key EGFR downstream signaling pathways.
Profile of this compound: Selectivity and Potency
This compound is a targeted protein degrader designed to eliminate mutant EGFR. Its selectivity is demonstrated by its potent activity in cells harboring specific EGFR mutations compared to its minimal effect on cells with other mutations or wild-type EGFR.
Quantitative Degradation Data
The degradation efficiency of this compound was primarily evaluated in the NSCLC cell line HCC827, which carries an EGFR exon 19 deletion (Del19). Its activity was compared against H1975 cells (L858R/T790M mutant) and A549 cells (wild-type EGFR).
| Parameter | Cell Line | EGFR Status | Value | Citation(s) |
| DC₅₀ | HCC827 | EGFRDel19 | 45.2 nM | [5][6][7] |
| Dₘₐₓ | HCC827 | EGFRDel19 | 87% (at 96h) | [5] |
| Degradation Activity | H1975 | EGFRL858R/T790M | Weak | [5][6] |
| Degradation Activity | A549 | EGFRWT | Weak | [5][6] |
| Table 1: Degradation profile of this compound. |
Comparative Analysis with Other EGFR Degraders
To contextualize the performance of this compound, its potency is compared here with other published EGFR degraders that show selectivity for mutant EGFR.
| Compound Name | Target Ligand | E3 Ligase Ligand | DC₅₀ (HCC827, EGFRDel19) | DC₅₀ (H1975, EGFRL858R/T790M) | Selectivity vs. WT | Citation(s) |
| This compound | Undisclosed | Undisclosed | 45.2 nM | Weak Degradation | Yes | [5][6] |
| MS39 (Compound 6) | Gefitinib | VHL | 5.0 nM | 3.3 nM (in H3255) | Yes | [3] |
| Compound 14 | Gefitinib | CRBN | 0.261 nM | Not Reported | Yes | [4] |
| Compound 13 | Dacomitinib | CRBN | 3.57 nM | No Degradation | Yes | [8] |
| CP17 | Covalent Purine | VHL | 0.49 nM | 1.56 nM | Yes | [9][10] |
| Table 2: Comparative degradation potency of various mutant-selective EGFR PROTACs. |
The Mechanism of Mutant vs. Wild-Type Selectivity
The preferential degradation of mutant EGFR over its wild-type counterpart by many PROTACs, including the class to which degrader 6 belongs, is not solely dependent on the binding affinity of the warhead. A critical factor is the ability to form a stable and conformationally competent ternary complex (EGFR-PROTAC-E3 Ligase).[11][12] Mechanistic studies on related EGFR degraders have revealed that while the PROTAC can bind to both mutant and wild-type EGFR, only the mutant form efficiently establishes the productive protein-protein interactions with the recruited E3 ligase required for ubiquitination.[1][11][12] Wild-type EGFR, in contrast, fails to form a stable ternary complex, thus sparing it from degradation.[11]
Caption: Ternary complex stability dictates selectivity for Mutant vs. WT EGFR.
Key Experimental Protocols
The following protocols are standard methodologies used to characterize the activity and selectivity of EGFR degraders.
Cell Culture and Reagents
-
Cell Lines:
-
HCC827 (ATCC CRL-2868): Human NSCLC line with an EGFR exon 19 deletion.
-
H1975 (ATCC CRL-5908): Human NSCLC line with EGFR L858R and T790M mutations.
-
A549 (ATCC CCL-185): Human NSCLC line with wild-type EGFR.
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for Protein Degradation (DC₅₀/Dₘₐₓ Determination)
This is the primary assay to quantify protein degradation.
-
Cell Seeding: Plate cells (e.g., HCC827) in 6-well plates and allow them to adhere overnight until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 8 hours to synchronize cells and reduce basal EGFR signaling.[12]
-
PROTAC Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for a specified duration (e.g., 24, 48, or 96 hours).[4][5]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-EGFR, anti-pEGFR, anti-GAPDH as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize EGFR band intensity to the loading control (GAPDH). Calculate DC₅₀ and Dₘₐₓ values using non-linear regression in software like GraphPad Prism.[4]
Apoptosis and Cell Cycle Analysis
-
Treatment: Treat HCC827 cells with this compound at specified concentrations (e.g., 0.1 µM, 1 µM) for 32-48 hours.[5]
-
Cell Collection: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining:
-
For Apoptosis: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For Cell Cycle: Fix cells in 70% ethanol overnight at -20°C, then stain with PI/RNase A solution.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentages of apoptotic cells (Annexin V positive) or cells in different phases of the cell cycle (G1, S, G2/M) are quantified.[4][5]
Caption: Standard workflow for determining PROTAC-mediated degradation.
Conclusion and Future Directions
This compound demonstrates potent and selective degradation of the oncogenic EGFRDel19 mutant while sparing wild-type EGFR and the double mutant EGFRL858R/T790M.[5][6] This selectivity, likely driven by the differential ability of mutant versus wild-type EGFR to form a stable ternary complex with the degrader and an E3 ligase, is a hallmark of a promising therapeutic candidate.[11][12] By inducing the actual elimination of the oncogenic driver protein rather than simply inhibiting its function, EGFR-targeting PROTACs offer the potential to achieve deeper and more durable responses, overcome TKI resistance, and reduce off-target toxicities associated with inhibiting wild-type EGFR. Further development and characterization of mutant-selective degraders like this compound are critical steps toward realizing the full therapeutic potential of targeted protein degradation in oncology.
References
- 1. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Ternary Complex Formation of PROTAC EGFR Degrader 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ternary complex formation and mechanism of action of PROTAC EGFR degrader 6, also known as MS39. This molecule is a potent and selective degrader of mutant Epidermal Growth Factor Receptor (EGFR), a critical target in non-small-cell lung cancer (NSCLC). This guide will cover its binding affinities, degradation efficacy, the signaling pathways involved, and detailed experimental protocols for its characterization.
Introduction to this compound (MS39)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. This compound (MS39) is a gefitinib-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EGFR. By forming a ternary complex between EGFR and VHL, MS39 facilitates the ubiquitination and subsequent proteasomal degradation of EGFR. Notably, MS39 demonstrates selectivity for mutant forms of EGFR, such as those with exon 19 deletions or the L858R mutation, over wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (MS39) and related compounds.
Table 1: Binding Affinities of EGFR Degraders and Controls
| Compound | Target | Binding Affinity (Kd, nM) | Reference |
| This compound (MS39) | EGFR WT | 11 ± 3 | [1] |
| EGFR L858R | 12 ± 7 | [1] | |
| Gefitinib | EGFR WT | 1.1 ± 2 | [1] |
| EGFR L858R | 0.8 ± 2 | [1] | |
| Negative Control (Compound 27) | EGFR WT | Similar to MS39 | |
| EGFR L858R | Similar to MS39 |
Table 2: Degradation Efficiency of this compound (MS39)
| Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| HCC-827 | Exon 19 deletion | 5.0 | >95 (at 50 nM) | 16 | [1] |
| H3255 | L858R | 3.3 | >95 (at 50 nM) | 16 | [1] |
| HCC827 | Exon 19 deletion | 45.2 | 87 | 48-96 | [2] |
Mechanism of Action: Ternary Complex Formation
Mechanism of this compound.
Downstream Signaling Pathway Inhibition
By inducing the degradation of EGFR, this compound effectively shuts down the downstream signaling pathways that are constitutively activated in cancer cells. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are critical for cell proliferation, survival, and growth.
EGFR downstream signaling inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Western Blotting for Protein Degradation
This protocol is for assessing the degradation of EGFR in cell lines treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HCC-827, H3255) and allow them to adhere. Treat with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add chemiluminescent substrate, and capture the signal using an imaging system.
-
Quantification: Densitometry analysis is performed to quantify protein levels relative to the loading control.
Western Blot experimental workflow.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity (Kd) of this compound to EGFR and VHL.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant EGFR (WT and mutant) and VHL proteins
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents
Procedure:
-
Protein Immobilization: Immobilize the ligand (e.g., VHL) onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the analyte (e.g., this compound) over the immobilized ligand.
-
Ternary Complex Formation: To measure ternary complex formation, a pre-incubated mixture of the PROTAC and the target protein (EGFR) is injected over the immobilized E3 ligase (VHL).
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay to detect and quantify the formation of the ternary complex in solution.
Materials:
-
TR-FRET compatible plate reader
-
Tagged recombinant proteins (e.g., His-tagged EGFR and GST-tagged VHL)
-
Lanthanide-labeled donor fluorophore (e.g., anti-His-Tb)
-
Acceptor fluorophore (e.g., anti-GST-d2)
-
This compound
-
Assay buffer
Procedure:
-
Assay Setup: In a microplate, combine the tagged proteins, donor and acceptor fluorophores, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Measure the TR-FRET signal at the appropriate wavelengths.
-
Data Analysis: The ratio of acceptor to donor emission is calculated to determine the extent of ternary complex formation.
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive and quantitative method to measure protein degradation in live cells.
Materials:
-
CRISPR-edited cell line with an endogenous HiBiT tag on the target protein (EGFR)
-
LgBiT protein and furimazine substrate (Nano-Glo® HiBiT Lytic Detection System)
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells and treat with this compound.
-
Lysis and Detection: At desired time points, lyse the cells and add the LgBiT protein and substrate.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of HiBiT-tagged protein remaining.
-
Data Analysis: Calculate the percentage of protein degradation relative to control-treated cells.
Conclusion
This compound (MS39) is a highly effective and selective degrader of mutant EGFR. Its mechanism of action, centered on the formation of a ternary complex with the VHL E3 ligase, leads to the efficient degradation of the target protein and subsequent inhibition of oncogenic signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the characterization and evaluation of this and other PROTAC molecules, aiding in the advancement of targeted protein degradation as a therapeutic strategy. Further biophysical characterization of the ternary complex will provide deeper insights into the molecular determinants of its efficacy and selectivity.
References
The Cellular Gauntlet: An In-depth Technical Guide to the Uptake and Permeability of PROTAC EGFR Degrader 6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and permeability of the Proteolysis Targeting Chimera (PROTAC) EGFR degrader 6, also known as MS39. This document delves into the quantitative data available for this potent degrader, details the experimental protocols for its characterization, and visualizes the key biological pathways and experimental workflows involved.
Quantitative Data Summary
The following tables summarize the key quantitative data for PROTAC EGFR degrader 6 (MS39), focusing on its degradation potency and anti-proliferative activity in specific cancer cell lines.
Table 1: Degradation Potency of this compound (MS39)
| Cell Line | EGFR Mutation Status | DC50 (nM) | Treatment Time (hours) | E3 Ligase Recruited | Reference |
| HCC827 | Exon 19 Deletion | 5.0 | 16 | VHL | [1] |
| H3255 | L858R | 3.3 | 16 | VHL | [1] |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity of this compound (MS39)
| Cell Line | EGFR Mutation Status | GI50 (µM) | Incubation Time (days) | Assay Type | Reference |
| HCC827 | Exon 19 Deletion | 0.23 | 3 | CCK-8 | [2] |
GI50: Half-maximal growth inhibition concentration.
Table 3: Comparative Permeability of Various PROTACs (for context)
| PROTAC | Target | E3 Ligase | Apparent Permeability (Papp, A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| PROTAC 14 | AR | Cereblon | 1.7 | 8.4 | |
| PROTAC 18 | AR | Adamantane | 0.15 | 1.5 | |
| MZ1 | BET | VHL | ~0.06 | - | |
| OMZ1 | BET | VHL | ~0.6 | - |
Note: Specific quantitative permeability data for this compound (MS39) was not available in the reviewed literature. The data above for other PROTACs illustrates the typical range of permeability observed for this class of molecules.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Western Blotting for EGFR Degradation
Objective: To quantify the degradation of EGFR protein in cells treated with this compound.
Materials:
-
HCC827 or H3255 cells
-
This compound (MS39)
-
DMSO (vehicle control)
-
Serum-free cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HCC827 or H3255 cells and grow to 80% confluency.
-
Serum-starve the cells for 8 hours by replacing the growth medium with serum-free medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or a fixed concentration for a time-course experiment. Use DMSO as a vehicle control.
-
Incubate for the desired time (e.g., 16 hours for dose-response).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH). The DC50 value can be calculated from the dose-response curve.
-
Cell Viability Assay (CCK-8)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
HCC827 cells
-
This compound (MS39)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HCC827 cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 10 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours).
-
-
CCK-8 Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the compound concentration and determine the GI50 value using a non-linear regression analysis.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Complete cell culture medium (DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound (MS39)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for compound quantification
Procedure:
-
Caco-2 Monolayer Culture:
-
Seed Caco-2 cells onto the apical side of Transwell inserts at a suitable density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers using a TEER meter. Values should be >200 Ω·cm².
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the test compound (this compound) dissolved in transport buffer to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the volume with fresh transport buffer.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay as described above, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This is done to determine the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Mandatory Visualizations
Signaling Pathway
Caption: EGFR Signaling Pathway.
Experimental Workflow
Caption: PROTAC Evaluation Workflow.
Logical Relationship
Caption: PROTAC Mechanism of Action.
References
The Structural Biology of PROTAC EGFR Degrader 6: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of targeting and degrading cellular proteins. This technical guide provides a comprehensive overview of the structural biology and mechanism of action of PROTAC EGFR degrader 6, also known as MS39. This molecule is a potent and selective degrader of mutant Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). This document summarizes the quantitative data on its degradation efficiency and binding affinities, details the experimental protocols for its characterization, and visualizes its mechanism of action and relevant biological pathways. While an experimentally determined tertiary structure of the EGFR-MS39-VHL complex is not publicly available, this guide leverages existing structural information of the individual components to provide insights into its function.
Introduction to this compound (MS39)
This compound (MS39) is a heterobifunctional molecule designed to specifically induce the degradation of mutant EGFR proteins. It is constructed from three key components: a ligand that binds to the target protein (EGFR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1]
-
EGFR Ligand: MS39 utilizes a derivative of gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), as its "warhead" to bind to the ATP-binding site of the EGFR kinase domain.[2][3]
-
E3 Ligase Ligand: It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, hijacking the cell's natural protein disposal machinery.[2][3]
-
Linker: A chemical linker connects the gefitinib and VHL ligands, positioning the E3 ligase in proximity to the EGFR target.
The primary mechanism of action involves the formation of a ternary complex between mutant EGFR, MS39, and the VHL E3 ligase. This proximity induces the polyubiquitination of EGFR, marking it for degradation by the 26S proteasome.[1] This degradation-based approach offers a potential advantage over traditional inhibition, as it can overcome resistance mechanisms associated with EGFR mutations.
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key performance metrics.
Table 1: In Vitro Degradation Potency (DC50)
The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to reduce the level of the target protein by 50%.
| Cell Line | EGFR Mutation | DC50 (nM) | Treatment Time | Reference |
| HCC-827 | Exon 19 Deletion | 5.0 | 16 hours | [3] |
| H3255 | L858R | 3.3 | 16 hours | [3] |
Table 2: Binding Affinities (Kd)
The dissociation constant (Kd) is a measure of the binding affinity of the degrader to its target protein. A lower Kd value indicates a higher binding affinity.
| Protein | Kd (nM) | Reference |
| EGFR (Wild-Type) | 11 ± 3 | [3] |
| EGFR (L858R Mutant) | 12 ± 7 | [3] |
Mechanism of Action and Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound and the EGFR signaling pathway it targets.
Caption: Mechanism of action of this compound (MS39).
Caption: Simplified EGFR signaling pathway and the point of intervention by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.
Western Blotting for EGFR Degradation
This protocol is used to quantify the reduction in EGFR protein levels following treatment with the degrader.
-
Cell Culture and Treatment:
-
Plate NSCLC cells (e.g., HCC-827 or H3255) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-8 hours.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 16 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against EGFR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the loading control.
-
Calculate the percentage of EGFR degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 value.
-
Competitive Binding Assay for Kd Determination
This assay measures the binding affinity of the degrader to the EGFR kinase domain.
-
Reagents and Materials:
-
Recombinant EGFR kinase domain (wild-type or mutant).
-
A fluorescently labeled tracer that binds to the EGFR active site.
-
This compound at various concentrations.
-
Assay buffer and microplates.
-
-
Assay Procedure:
-
Add a fixed concentration of the EGFR kinase domain to the wells of a microplate.
-
Add a serial dilution of this compound to the wells.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence signal (e.g., fluorescence polarization or TR-FRET) in each well using a plate reader. The signal will be proportional to the amount of tracer bound to the kinase.
-
-
Data Analysis:
-
The binding of the degrader will displace the tracer, leading to a decrease in the fluorescence signal.
-
Plot the fluorescence signal against the logarithm of the degrader concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Calculate the Kd value from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the tracer.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for characterizing a PROTAC degrader.
Caption: General experimental workflow for the characterization of this compound.
Structural Insights and Future Directions
As of the writing of this guide, there is no publicly available crystal or cryo-EM structure of the ternary complex formed by this compound, mutant EGFR, and the VHL E3 ligase. The determination of such a structure would be invaluable for several reasons:
-
Understanding Selectivity: It would provide a molecular basis for the observed selectivity of MS39 for mutant EGFR over the wild-type form.
-
Rational Design: A high-resolution structure would guide the rational design of next-generation EGFR degraders with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Ubiquitination: It would reveal the precise orientation of the recruited E3 ligase relative to the EGFR substrate, offering insights into which lysine residues on EGFR are targeted for ubiquitination.
Recent studies on other PROTAC-mediated ternary complexes have highlighted the importance of cooperative interactions between the target protein and the E3 ligase, which are often induced by the PROTAC molecule itself.[4] Molecular modeling and docking studies can provide predictive insights, but experimental structural data remains the gold standard.
Future research in this area should prioritize the structural elucidation of the EGFR-MS39-VHL complex. Additionally, further investigation into the kinetics of ternary complex formation and dissociation, as well as comprehensive proteomics studies to identify off-target effects, will be crucial for the continued development of this promising class of therapeutic agents.
Conclusion
This compound (MS39) is a well-characterized and potent degrader of mutant EGFR. The quantitative data on its degradation efficiency and binding affinities, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers in the field of targeted protein degradation. While the absence of a ternary complex structure presents a current limitation, the available data strongly supports the continued investigation of MS39 and related molecules as potential therapeutics for NSCLC and other EGFR-driven cancers. The visualization of its mechanism and the associated experimental workflows provide a clear framework for understanding and furthering research in this exciting area of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ternary complex dissociation kinetics contribute to mutant-selective EGFR degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Western Blot Analysis of EGFR Degradation by PROTAC 6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of the Epidermal Growth Factor Receptor (EGFR) upon treatment with PROTAC 6 using Western blotting. This document includes a summary of the quantitative data, a detailed experimental methodology, and diagrams illustrating the signaling pathway and experimental workflow.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. PROTAC 6 is a potent degrader of EGFR, particularly the Del19 mutant, which is common in non-small-cell lung cancer. It functions by recruiting an E3 ubiquitin ligase, such as Cereblon (CRBN), to the EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This approach offers a promising therapeutic strategy to overcome resistance to traditional EGFR inhibitors.[3]
Quantitative Data Summary
The efficacy of PROTAC 6 and other EGFR-targeting PROTACs has been evaluated in various cell lines. The following table summarizes key quantitative data for PROTAC 6 and provides a comparison with other relevant EGFR PROTACs.
| PROTAC | Target EGFR Mutant | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | E3 Ligase Recruited | Reference |
| PROTAC 6 (compound 2) | Del19 | HCC827 | 45.2 | 87 | 96 | CRBN | [3][4] |
| PROTAC 10 (VHL-based) | Del19 | HCC827 | 34.8 | >95 | 16 | VHL | [5] |
| Compound 6 (VHL-based) | Del19 / L858R | HCC827 | 5.0 | >95 | 16 | VHL | [5] |
| Compound 14 (CRBN-based) | Del19 | HCC827 | 0.261 | 91.2 | 24 | CRBN | [3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Signaling Pathway and Mechanism of Action
PROTAC 6 mediates the degradation of EGFR by hijacking the ubiquitin-proteasome system. The diagram below illustrates the key steps in this process.
Caption: Mechanism of PROTAC 6-mediated EGFR degradation.
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol to assess PROTAC 6-induced EGFR degradation.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol is optimized for assessing EGFR degradation in HCC827 cells, which harbor the EGFR Del19 mutation.
Materials and Reagents
-
Cell Line: HCC827 (or other relevant cell lines like H1975, A549)[4]
-
PROTAC 6: Dissolved in DMSO to a stock concentration of 10 mM.
-
Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast 4-12% Bis-Tris gels or hand-poured 8% acrylamide gels.[7]
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Transfer Buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Seeding and Culture:
-
Culture HCC827 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
PROTAC 6 Treatment:
-
Prepare serial dilutions of PROTAC 6 in cell culture medium. For a dose-response experiment, concentrations could range from 0.1 nM to 10 µM.[4]
-
For a time-course experiment, use a fixed concentration (e.g., 100 nM) and vary the incubation time (e.g., 2, 4, 8, 16, 24, 48, 96 hours).[3][4]
-
Include a DMSO-treated vehicle control.
-
Replace the medium with the PROTAC 6-containing medium and incubate for the desired duration.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at ≥10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[9]
-
Collect the supernatant containing the protein extract.
-
-
Protein Concentration Measurement:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load the samples onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100V for 1.5-2 hours at 4°C is recommended for the high molecular weight EGFR (~175 kDa).[7]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-EGFR, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis using appropriate software (e.g., ImageJ).
-
Normalize the EGFR band intensity to the corresponding loading control (β-Actin or GAPDH).
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control. The degradation percentage can be calculated as: (1 - (Normalized EGFR intensity in treated sample / Normalized EGFR intensity in control sample)) * 100%.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 9. mesoscale.com [mesoscale.com]
Application Notes and Protocols: Cell Viability Assay with PROTAC EGFR Degrader 6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of PROTAC EGFR degrader 6 in relevant cancer cell lines. The focus is on evaluating cell viability, apoptosis induction, and target protein degradation.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers.[3] While tyrosine kinase inhibitors (TKIs) have been effective in treating EGFR-driven cancers, acquired resistance remains a significant clinical challenge.[4]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy to overcome drug resistance.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[4][5] this compound is a specific PROTAC designed to target EGFR for degradation, thereby inhibiting downstream signaling and inducing cancer cell death.[6]
Mechanism of Action of this compound
This compound functions by simultaneously binding to the EGFR protein and an E3 ubiquitin ligase, forming a ternary complex.[5][7] This proximity induces the E3 ligase to polyubiquitinate EGFR, marking it for degradation by the 26S proteasome. The degradation of EGFR leads to the inhibition of its downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately resulting in decreased cell proliferation and increased apoptosis.[8]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR interactive pathway | Abcam [abcam.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeted Strategies for Degradation of Key Transmembrane Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Application Notes and Protocols: Utilizing PROTAC EGFR Degrader 6 in NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of PROTAC EGFR degrader 6 (also known as MS39) in Non-Small Cell Lung Cancer (NSCLC) cell lines. This degrader is a valuable tool for investigating the therapeutic potential of targeted protein degradation of the Epidermal Growth Factor Receptor (EGFR), particularly in the context of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[1][2] this compound is a gefitinib-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EGFR, leading to its ubiquitination and subsequent degradation.[3][4] This molecule has shown potent and selective degradation of mutant EGFR over wild-type (WT) EGFR in NSCLC cell lines, offering a promising strategy to overcome drug resistance.[3][4]
Mechanism of Action
This compound functions by forming a ternary complex between the target protein (EGFR) and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to EGFR. The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalyze further degradation cycles.[2]
Data Presentation
The following tables summarize the quantitative data for this compound (MS39/compound 6) and other relevant EGFR PROTACs in various NSCLC cell lines.
Table 1: Degradation Potency (DC50) of EGFR PROTACs in NSCLC Cell Lines
| Compound | E3 Ligase Recruited | Cell Line | EGFR Mutation | DC50 (nM) | Treatment Time (h) | Reference |
| 6 (MS39) | VHL | HCC827 | del E746-A750 | 5.0 | 16 | [4] |
| 6 (MS39) | VHL | H3255 | L858R | 3.3 | 16 | [4] |
| 10 (MS154) | CRBN | HCC827 | del E746-A750 | 11 | 16 | [4] |
| 10 (MS154) | CRBN | H3255 | L858R | 25 | 16 | [4] |
| PROTAC 2 | CRBN | HCC827 | del E746-A750 | 45.2 | 48 | [1] |
| PROTAC 10 | VHL | HCC827 | del E746-A750 | 34.8 | 48 | [1] |
| SIAIS125 | CRBN | PC9 | del E746-A750 | 100 | Not Specified | [1] |
| CP17 | VHL | H1975 | L858R/T790M | < 0.49 | Not Specified | [5] |
| CP17 | VHL | HCC827 | del E746-A750 | 0.49 | Not Specified | [1] |
Table 2: Anti-proliferative Activity (IC50) of EGFR PROTACs in NSCLC Cell Lines
| Compound | Cell Line | EGFR Mutation | IC50 (nM) | Treatment Time (h) | Reference |
| PROTAC 2 | HCC827 | del E746-A750 | 180 | Not Specified | [1] |
| PROTAC 10 | HCC827 | del E746-A750 | 220 | Not Specified | [1] |
| SIAIS125 | PC9 | del E746-A750 | 2.6 | Not Specified | [1] |
| CP17 | HCC827 | del E746-A750 | 1.6 | Not Specified | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in NSCLC cell lines.
Protocol 1: Western Blot for EGFR Degradation and Downstream Signaling
Objective: To determine the degradation of total EGFR and the inhibition of downstream signaling pathways (PI3K/Akt, MAPK/Erk) following treatment with this compound.
Materials:
-
NSCLC cell lines (e.g., HCC827, H3255)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-phospho-EGFR (Tyr1068), anti-Akt, anti-phospho-Akt (Ser473), anti-Erk1/2, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture NSCLC cells to ~80% confluency.
-
For serum starvation experiments, which may enhance degradation, switch to serum-free medium for 8-16 hours prior to treatment.[4]
-
Treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 16, 24, or 48 hours).[4][6] Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest to a loading control (GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 values.
-
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of NSCLC cell lines.
Materials:
-
NSCLC cell lines
-
96-well plates
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound for 72-96 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
-
-
CellTiter-Glo® Assay:
-
Follow the manufacturer's protocol to measure luminescence.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis in NSCLC cells following treatment with this compound.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1 µM and 1 µM) for 32-48 hours.[6]
-
-
Cell Staining:
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Protocol 4: Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound
-
70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix cells in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Data Analysis:
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Studies have shown that this compound can arrest cells in the G1 phase.[6]
-
These protocols provide a comprehensive framework for the in vitro evaluation of this compound in NSCLC cell lines. For in vivo studies, pharmacokinetic and efficacy assessments in xenograft models would be the subsequent steps.[4]
References
- 1. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 2. PROTAC therapy as a new targeted therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Xenograft Studies with PROTAC EGFR Degrader 6 (MS39)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies with the PROTAC EGFR degrader 6, also known as MS39. This document is intended to guide researchers in the design and execution of preclinical efficacy studies for this class of molecules.
Introduction
Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) targeting EGFR have shown clinical success, the emergence of drug resistance remains a significant challenge. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins rather than just inhibiting their enzymatic activity.
This compound (MS39) is a bifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EGFR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This approach has the potential to overcome resistance mechanisms associated with traditional EGFR inhibitors. In vitro studies have demonstrated that MS39 potently and selectively degrades mutant EGFR.[3] While specific in vivo efficacy data for MS39 has not been detailed in available literature, pharmacokinetic studies have shown its bioavailability in mice, suggesting its suitability for in vivo experiments.[1][4]
This document provides a representative protocol for evaluating the in vivo anti-tumor efficacy of a PROTAC EGFR degrader like MS39 in a xenograft model, based on published studies of similar EGFR PROTACs.
Mechanism of Action
This compound (MS39) functions by hijacking the cell's natural protein disposal system. The molecule consists of three key components: a ligand that binds to EGFR, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, VHL). This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the EGFR protein. The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, leading to a reduction in EGFR signaling and subsequent inhibition of tumor cell proliferation and survival.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers several downstream signaling pathways critical for cell growth, proliferation, and survival. These include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. By degrading EGFR, PROTACs effectively shut down these pro-survival signals in cancer cells.
Representative In Vivo Xenograft Study Data
The following table summarizes representative quantitative data from published in vivo xenograft studies of other EGFR PROTACs. This data is provided for illustrative purposes to guide expectation setting for studies with this compound (MS39).
| Parameter | Gefitinib-Based PROTAC (GBP) | Dacomitinib-Based PROTAC (Cpd 13) |
| Cell Line | H3255 (L858R) | HCC827 (del19) |
| Animal Model | Nude Mice | Nude Mice |
| Dosage | 5 mg/kg | 30 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosing Schedule | Not specified | Not specified |
| Treatment Duration | Not specified | Not specified |
| Tumor Growth Inhibition (TGI) | Greater than gefitinib | 90% |
| Reported Toxicity | Not specified | No observable toxic effects |
| Reference | [4] | [5] |
Experimental Protocols
Cell Culture
-
Cell Line Selection: Choose a human cancer cell line with a known EGFR mutation that is sensitive to EGFR degradation. For example, HCC827 (EGFR exon 19 deletion) or H3255 (L858R mutation) are commonly used NSCLC cell lines.
-
Culture Conditions: Culture the selected cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability: Ensure cell viability is greater than 95% before implantation.
Animal Husbandry
-
Animal Model: Use female athymic nude mice (e.g., BALB/c nude), 4-6 weeks of age.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 3. MS 39 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Curve Analysis for PROTAC EGFR Degrader 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system. PROTAC EGFR degrader 6 is a bifunctional molecule designed to selectively target mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for the dose-response analysis of this compound, enabling researchers to effectively characterize its potency and efficacy in relevant cellular models.
Data Presentation
Quantitative Efficacy of this compound
| Cell Line | EGFR Mutation Status | DC₅₀ (Degradation) | IC₅₀ (Viability) | Treatment Time | Reference |
| HCC-827 | Exon 19 Deletion | 5.0 nM | 0.18 µM | 16 hours (DC₅₀), 72 hours (IC₅₀) | [1][2] |
| H3255 | L858R | 3.3 nM | Not Reported | 16 hours | [1] |
| OVCAR-8 | Wild-Type EGFR | No significant degradation | Not Reported | Not Reported | [1] |
| H1299 | Wild-Type EGFR | No significant degradation | Not Reported | Not Reported | [1] |
| A-431 | Wild-Type EGFR | Not Reported | > 10 µM | 72 hours | [2][3] |
| A549 | Wild-Type EGFR | Weak degradation at 0.1-10 µM | > 10 µM | 48 hours (degradation), 72 hours (IC₅₀) | [2][3] |
| NCI-H1975 | L858R/T790M | Weak degradation at 0.1-10 µM | > 10 µM | 48 hours (degradation), 72 hours (IC₅₀) | [2][3] |
Note: DC₅₀ (half-maximal degradation concentration) and IC₅₀ (half-maximal inhibitory concentration) values are key metrics for assessing PROTAC performance. The selectivity of this compound for mutant EGFR is evident from the potent degradation in HCC-827 and H3255 cells, with minimal effect on wild-type EGFR cell lines.
Mandatory Visualizations
Caption: Mechanism of Action for this compound.
Caption: Inhibition of Downstream EGFR Signaling by this compound.
Caption: Experimental Workflow for Dose-Response Analysis.
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and consistent cancer cell lines for subsequent experiments.
Materials:
-
NSCLC cell lines (e.g., HCC-827, H3255)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and dishes
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium.
-
Passage cells upon reaching 80-90% confluency.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.
-
Seed cells at an appropriate density for the specific experiment.
Western Blotting for EGFR Degradation
Objective: To quantify the dose-dependent degradation of total EGFR and the inhibition of downstream signaling (p-EGFR, p-AKT).
Materials:
-
Cultured NSCLC cells
-
This compound (in DMSO)
-
Serum-free medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
When cells reach ~80% confluency, replace the medium with serum-free medium and incubate for 8 hours.[1]
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 16 hours.[1] Include a DMSO vehicle control.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH).
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and calculate the DC₅₀ value.
Cell Viability Assay
Objective: To determine the effect of this compound on cell proliferation and calculate the IC₅₀ value.
Materials:
-
Cultured NSCLC cells
-
This compound (in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Protocol (MTT Assay Example):
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.[2]
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Plot cell viability against PROTAC concentration to generate a dose-response curve and calculate the IC₅₀ value.
Immunoprecipitation for Ubiquitination Analysis
Objective: To confirm that this compound induces the ubiquitination of EGFR.
Materials:
-
Cultured NSCLC cells
-
This compound and MG132 (proteasome inhibitor)
-
Cell lysis buffer for immunoprecipitation
-
Anti-EGFR antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Anti-ubiquitin antibody
Protocol:
-
Treat cells with this compound and MG132 (to prevent degradation of ubiquitinated proteins) for a predetermined time (e.g., 4-8 hours).
-
Lyse cells and pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-EGFR antibody overnight at 4°C.
-
Add protein A/G beads to pull down the EGFR-antibody complex.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the ubiquitination of EGFR.
Dose-Response Curve Analysis Considerations
PROTACs often exhibit a "hook effect," where the degradation efficacy decreases at higher concentrations.[4][5] This is due to the formation of binary complexes (PROTAC-EGFR or PROTAC-E3 ligase) that are unable to form the productive ternary complex required for degradation. Therefore, it is crucial to test a wide range of concentrations and use a non-linear regression model that can account for this biphasic response when fitting the dose-response curve. Specialized software or models, such as a bell-shaped biphasic model, may be necessary for accurate DC₅₀ determination.[4]
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 5. biorxiv.org [biorxiv.org]
Application Notes: Measuring DC50 and Dmax for PROTAC EGFR Degrader 6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2][3] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This heterobifunctional molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome.[1][4][5]
For a novel compound such as "PROTAC EGFR Degrader 6," which targets the Epidermal Growth Factor Receptor (EGFR), it is crucial to quantify its degradation efficiency. The two key parameters for this are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. It is a measure of the compound's potency.[6]
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC. It indicates the efficacy of the compound.[6]
This document provides detailed protocols for determining the DC50 and Dmax of this compound in a cellular context using Western blotting, a widely accepted and robust method for quantifying protein levels.[7][8]
PROTAC Mechanism of Action
PROTACs operate catalytically to induce protein degradation. A single PROTAC molecule can mediate the degradation of multiple target protein molecules.[5] The process involves the PROTAC bringing the target protein (EGFR) and an E3 ligase into close proximity, which allows the E3 ligase to tag the EGFR protein with ubiquitin. This polyubiquitin chain acts as a signal for the proteasome to recognize and degrade the protein.
Caption: Mechanism of PROTAC-mediated EGFR degradation.
Experimental Protocols
The following protocol outlines the steps to perform a dose-response experiment to determine the DC50 and Dmax of this compound.
-
Cell Line: An EGFR-expressing cell line (e.g., HCC827 for mutant EGFR, A431 for wild-type EGFR).[9][10]
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents for Lysis: RIPA buffer with protease and phosphatase inhibitors.
-
Reagents for Protein Quantification: BCA Protein Assay Kit.
-
Reagents for Western Blotting:
-
Primary antibodies: Rabbit anti-EGFR, Mouse anti-β-actin or anti-GAPDH (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
-
-
Control Compounds (Optional):
-
Proteasome inhibitor (e.g., MG-132) to confirm proteasome-dependent degradation.[8]
-
A negative control PROTAC (an inactive epimer or a version with a non-binding E3 ligase ligand).
-
Caption: Experimental workflow for DC50 and Dmax determination.
Day 1: Cell Seeding
-
Culture EGFR-expressing cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency on the day of treatment (e.g., 5 x 10^5 cells/well).[7]
-
Incubate overnight at 37°C with 5% CO2.
Day 2: PROTAC Treatment
-
Prepare serial dilutions of this compound in fresh cell culture medium. A typical concentration range would be from 1 nM to 10 µM (e.g., 1, 3, 10, 30, 100, 300, 1000, 3000, 10000 nM).
-
Include a vehicle control well treated with an equivalent concentration of DMSO (e.g., 0.1%).[7]
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate for a predetermined time, typically 16-24 hours. The optimal time may need to be determined empirically in a separate time-course experiment.[9][11]
Day 3: Cell Lysis and Protein Quantification
-
Place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease/phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (total protein extract) into a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.
Day 3/4: Western Blotting and Analysis
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-EGFR and anti-loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply an ECL substrate.
-
Image the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using software like ImageJ.
-
Normalize EGFR Levels: For each sample, divide the intensity of the EGFR band by the intensity of the corresponding loading control band (β-actin or GAPDH).
-
Calculate Percent Degradation: Normalize the data to the vehicle (DMSO) control, which is set to 100% EGFR level (0% degradation).
-
% EGFR Remaining = (Normalized EGFR level in treated sample / Normalized EGFR level in DMSO control) x 100
-
% Degradation = 100 - % EGFR Remaining
-
-
Determine DC50 and Dmax: Plot the % Degradation against the log concentration of this compound. Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- Variable slope) in software like GraphPad Prism to fit the curve and calculate the DC50 and Dmax values.[9]
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Dose-Response Data for this compound
| Concentration (nM) | Log Concentration | Normalized EGFR Intensity | % EGFR Remaining | % Degradation |
| 0 (DMSO) | - | 1.00 | 100.0 | 0.0 |
| 1 | 0 | 0.95 | 95.0 | 5.0 |
| 3 | 0.48 | 0.85 | 85.0 | 15.0 |
| 10 | 1 | 0.60 | 60.0 | 40.0 |
| 30 | 1.48 | 0.35 | 35.0 | 65.0 |
| 100 | 2 | 0.18 | 18.0 | 82.0 |
| 300 | 2.48 | 0.12 | 12.0 | 88.0 |
| 1000 | 3 | 0.10 | 10.0 | 90.0 |
| 3000 | 3.48 | 0.11 | 11.0 | 89.0 |
| 10000 | 4 | 0.15 | 15.0 | 85.0 |
Summary of Results:
| Parameter | Value |
| DC50 | X nM |
| Dmax | Y % |
Note: The data presented above is hypothetical and for illustrative purposes only. The "hook effect," a reduction in degradation at very high concentrations, may be observed and is a known phenomenon for PROTACs.[11]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of EGFR with a PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This tripartite association forms a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3][4]
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[5][6] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers.[1][7][8] EGFR-targeting PROTACs offer a promising therapeutic strategy to overcome the limitations of traditional inhibitors by inducing the degradation of the EGFR protein.[1][2][3]
This document provides detailed protocols for the immunoprecipitation of EGFR in the presence of a model EGFR PROTAC. For the purpose of these protocols, we will refer to a representative gefitinib-based VHL-recruiting EGFR degrader, herein designated "EGFR PROTAC-6," based on published examples of potent EGFR degraders.[4] Immunoprecipitation is a powerful technique to isolate and enrich EGFR, allowing for the downstream analysis of protein levels, post-translational modifications, and interacting partners. A key application in the context of PROTACs is co-immunoprecipitation (Co-IP) to verify the formation of the EGFR/PROTAC/E3 ligase ternary complex, a crucial step in the mechanism of action of these degraders.[9]
Data Presentation
The following tables summarize key quantitative data for a representative EGFR PROTAC, which can be used as a benchmark for experimental outcomes. The data is based on published results for potent gefitinib-based EGFR degraders.[4][10]
Table 1: In Vitro Degradation and Anti-proliferative Activity of a Representative EGFR PROTAC
| Cell Line | EGFR Genotype | DC₅₀ (nM) | IC₅₀ (nM) |
| HCC827 | del19 | 0.51 | 0.83 |
| H1975 | L858R/T790M | 126 | 203.1 |
| A431 | Wild-Type | >1000 | 245 |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Table 2: Recommended Reagent Concentrations for Immunoprecipitation
| Reagent | Working Concentration | Purpose |
| EGFR PROTAC-6 | 10 - 100 nM | Induction of EGFR degradation and ternary complex formation |
| Anti-EGFR Antibody | 1 - 5 µg per IP reaction | Capture of EGFR and its binding partners |
| Anti-VHL Antibody | 1:1000 for Western Blot | Detection of the recruited E3 ligase in Co-IP |
| Protein A/G Beads | 20 - 30 µL of slurry per IP | Immobilization of the antibody-protein complex |
| Lysis Buffer | 500 µL - 1 mL per 10 cm dish | Solubilization of cellular proteins |
Experimental Protocols
Protocol 1: Verification of EGFR Degradation via Western Blot
This protocol is to confirm the activity of the EGFR PROTAC-6 in reducing total EGFR protein levels in a cell line of interest (e.g., HCC827).
Materials:
-
HCC827 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR PROTAC-6 (dissolved in DMSO)
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed HCC827 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of EGFR PROTAC-6 (e.g., 0, 1, 10, 100 nM) for 24 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary anti-EGFR and anti-β-actin antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.
-
Protocol 2: Co-Immunoprecipitation of the EGFR/PROTAC/E3 Ligase Ternary Complex
This protocol aims to demonstrate the interaction between EGFR and the recruited E3 ligase (VHL) in the presence of EGFR PROTAC-6.
Materials:
-
HCC827 cells
-
EGFR PROTAC-6
-
MG132 (proteasome inhibitor)
-
Co-IP Lysis Buffer (non-denaturing, e.g., 1% Triton X-100 in TBS)
-
Anti-EGFR antibody for IP
-
Normal Rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
Primary antibodies for Western Blot: anti-EGFR, anti-VHL
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
Procedure:
-
Cell Treatment: Seed HCC827 cells in 10 cm dishes. When they reach 80-90% confluency, treat them with 100 nM EGFR PROTAC-6 for 4-6 hours. To stabilize the ternary complex and prevent degradation, also treat the cells with a proteasome inhibitor like MG132 (10 µM) for the same duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in 1 mL of ice-cold Co-IP Lysis Buffer containing protease inhibitors.
-
Lysate Preparation: Scrape the cells, incubate the lysate on ice for 30 minutes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Pre-clear the lysate by incubating with 20 µL of Protein A/G beads for 1 hour at 4°C on a rotator.
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared lysate as "Input."
-
To the remaining lysate, add 2-4 µg of anti-EGFR antibody or Normal Rabbit IgG.
-
Incubate overnight at 4°C on a rotator.
-
Add 30 µL of Protein A/G bead slurry and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Co-IP Lysis Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 40 µL of 1X Laemmli sample buffer. Boil for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis: Use the eluted samples and the "Input" control for Western blotting. Probe separate membranes with anti-EGFR and anti-VHL antibodies to detect the co-immunoprecipitated proteins. A band for VHL in the anti-EGFR IP lane (but not in the IgG control) confirms the formation of the ternary complex.
Visualizations
Caption: Mechanism of Action for an EGFR PROTAC.
Caption: Co-Immunoprecipitation Experimental Workflow.
Caption: Simplified EGFR Signaling Pathway.
References
- 1. Recent advances in the development of EGFR degraders: PROTACs and LYTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR interactive pathway | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
"troubleshooting poor cell permeability of PROTAC EGFR degrader 6"
Welcome to the technical support center for PROTAC EGFR Degrader 6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a focus on addressing poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing potent in vitro activity in biochemical assays, but poor degradation of EGFR in cell-based assays. What is the likely cause?
A common reason for this discrepancy is poor cell permeability. PROTACs, due to their high molecular weight and large polar surface area, often struggle to cross the cell membrane efficiently.[1][2][3][4] While the molecule may effectively induce the formation of a ternary complex between EGFR and the E3 ligase in a cell-free system, it may not be reaching its intracellular target in sufficient concentrations.
Q2: What are the key physicochemical properties of this compound that might be contributing to its poor cell permeability?
Several physicochemical properties inherent to many PROTACs, and likely affecting EGFR Degrader 6, contribute to low membrane permeability. These include:
-
High Molecular Weight (MW): Most PROTACs have a molecular weight significantly above the conventional 'rule-of-five' limit of 500 Da, often exceeding 800 Da.[1][3]
-
Large Polar Surface Area (PSA): A high PSA can hinder passive diffusion across the lipid bilayer of the cell membrane.[2][4]
-
High Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): These increase the polarity of the molecule, making it less favorable to enter the hydrophobic cell membrane.[1]
-
High Number of Rotatable Bonds: While providing flexibility, a large number of rotatable bonds can be entropically unfavorable for membrane crossing.[3]
Q3: How can I experimentally assess the cell permeability of my this compound?
Several in vitro assays can be employed to quantify the cell permeability of PROTACs:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It provides a good initial assessment of a compound's ability to cross a lipid barrier.[1][5]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It provides insights into both passive permeability and active transport mechanisms, including efflux.[6]
-
Chloroalkane Penetration Assay (CAPA): This is a sensitive, cell-based assay that can quantify the intracellular concentration of tagged PROTACs.[1]
Troubleshooting Guide: Improving Cell Permeability of this compound
Problem: Poor EGFR degradation in cells, likely due to low permeability.
Below are several strategies to modify and improve the cell permeability of this compound, along with experimental protocols to evaluate the outcomes.
Strategy 1: Linker Optimization
The linker is a critical component that can be modified to improve the physicochemical properties of a PROTAC without altering the binding affinities of the warhead and E3 ligase ligand.[7][8]
-
Hypothesis: Modifying the linker of this compound can reduce its polarity and molecular weight, or induce a more favorable conformation for cell entry.
-
Proposed Modifications:
-
Shorten the Linker: Reduce the number of atoms in the linker chain to decrease molecular weight and PSA.
-
Introduce Rigidity: Incorporate cyclic structures like piperazine or phenyl rings to reduce the number of rotatable bonds and potentially induce a more membrane-permeable conformation.[2][8]
-
Replace Polar Groups: Substitute polar moieties like polyethylene glycol (PEG) units with less polar alkyl chains.[1]
-
| Compound | Linker Modification | Molecular Weight (Da) | cLogP | TPSA (Ų) | HBD | HBA | PAMPA Pe (10⁻⁶ cm/s) |
| EGFR Degrader 6 | Original PEG-based linker | 980 | 3.2 | 150 | 5 | 12 | 0.5 |
| Analog 6a | Shortened alkyl linker | 890 | 4.1 | 125 | 4 | 9 | 1.2 |
| Analog 6b | Phenyl-containing rigid linker | 950 | 4.5 | 130 | 4 | 10 | 2.5 |
Strategy 2: Introduce Intramolecular Hydrogen Bonds
Encouraging the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "chameleon-like" conformation that shields its polar groups, thereby enhancing membrane permeability.[8]
-
Hypothesis: Strategic placement of hydrogen bond donors and acceptors can induce a folded conformation in this compound.
-
Proposed Modification: Introduce a hydroxyl group on the linker that can form a hydrogen bond with a nitrogen atom on the E3 ligase ligand.
| Compound | Modification | 3D PSA (Folded, Ų) | 3D PSA (Linear, Ų) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) |
| EGFR Degrader 6 | None | 150 | 150 | 0.8 |
| Analog 6c | Intramolecular H-bond | 110 | 155 | 3.1 |
Strategy 3: Prodrug Approach
Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve permeability.
-
Hypothesis: A prodrug of this compound with masked polar groups will have enhanced cell entry.
-
Proposed Modification: Esterify a carboxylic acid group on the VHL ligand, which can be hydrolyzed by intracellular esterases to release the active PROTAC.[3]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Donor Plate:
-
Dissolve test compounds (this compound and its analogs) in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Dilute the stock solutions in a buffer at pH 7.4 to the final desired concentration (e.g., 10 µM).
-
-
Preparation of Acceptor Plate:
-
Coat the wells of a 96-well filter plate with a solution of porcine brain lipid in dodecane.
-
Fill the wells of a 96-well acceptor plate with buffer containing a scavenger agent to trap the permeated compound.
-
-
Assay Execution:
-
Place the filter plate on top of the acceptor plate, creating a "sandwich".
-
Add the compound solutions from the donor plate to the filter plate.
-
Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical for Efflux Ratio):
-
Add the test compound to the basolateral side and fresh buffer to the apical side.
-
Take samples from the apical side at various time points.
-
-
Quantification and Analysis:
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.
-
Visualizations
Caption: Mechanism of action for this compound and the cell permeability barrier.
Caption: A logical workflow for troubleshooting poor cell permeability of PROTACs.
Caption: EGFR signaling pathway and the inhibitory effect of PROTAC-mediated degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: PROTAC EGFR Degrader 6 (MS39)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects assessment of PROTAC EGFR degrader 6, also known as MS39. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MS39) and what is its mechanism of action?
A1: this compound (MS39) is a heterobifunctional small molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). It is a proteolysis-targeting chimera (PROTAC) that consists of a ligand that binds to EGFR (based on the EGFR inhibitor gefitinib) and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by a chemical linker.[1] By bringing EGFR into proximity with the VHL E3 ligase, MS39 induces the ubiquitination and subsequent degradation of EGFR by the proteasome.[1]
Q2: How selective is this compound (MS39) for EGFR?
A2: Global proteomic analyses have shown that MS39 is a highly selective EGFR degrader.[1][2] Studies in non-small-cell lung cancer (NSCLC) cell lines, such as HCC-827 and H3255, demonstrated potent degradation of mutant EGFR while sparing wild-type (WT) EGFR.[1][2] More than 75% of the EGFR protein was degraded upon treatment with compound 6. While the proteomic studies identified a few other proteins that were potentially downregulated, this occurred with a lower fold change and lower confidence level, indicating a high degree of selectivity for EGFR.[1]
Q3: What are the known on-target effects of MS39 in cancer cell lines?
A3: MS39 potently and selectively degrades mutant EGFR in a concentration-dependent manner.[1] The DC50 values (concentration for 50% degradation) were determined to be 5.0 nM in HCC-827 cells and 3.3 nM in H3255 cells after a 16-hour treatment.[1] In another study, a DC50 of 45.2 nM was reported in HCC827 cells after 48 hours.[3] This leads to the inhibition of downstream signaling pathways, including a reduction in EGFR autophosphorylation (p-EGFR) and phosphorylation of AKT (p-AKT), without affecting the total protein levels of AKT.[1]
Q4: Are there any known or potential off-target effects of MS39?
A4: The global proteomic analysis did not reveal any significant, high-confidence off-target degradation events. However, since the EGFR-binding warhead of MS39 is derived from gefitinib, it is prudent to consider the known off-targets of gefitinib as potential binding partners that might be susceptible to degradation, although this has not been reported. Researchers may consider evaluating these potential off-targets in their experiments.
Q5: How can I assess the off-target effects of MS39 in my own experiments?
A5: A comprehensive assessment of off-target effects can be achieved through a combination of proteome-wide and targeted approaches. Global proteomic analysis using mass spectrometry (e.g., TMT-based proteomics) is the gold standard for an unbiased view of protein level changes across the proteome. Additionally, kinome profiling or kinome scanning can provide specific insights into the degrader's effects on other kinases. For targeted validation, Western blotting is a reliable method to quantify the levels of specific potential off-target proteins.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected toxicity or phenotype observed in cells treated with MS39. | Potential off-target degradation of a critical protein. | 1. Perform a global proteomic analysis to identify any downregulated proteins other than EGFR. 2. Based on the proteomics data or the list of potential gefitinib off-targets, perform Western blot analysis to confirm the degradation of specific proteins. 3. Use a negative control compound (e.g., one with a mutated VHL ligand that cannot recruit the E3 ligase) to determine if the observed phenotype is dependent on protein degradation.[1] |
| Variability in EGFR degradation efficiency between experiments. | 1. Cell line passage number and health. 2. Inconsistent compound concentration or treatment duration. 3. Serum concentration in the culture medium. | 1. Use cells with a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase. 2. Prepare fresh dilutions of MS39 for each experiment and ensure accurate timing of treatments. 3. Be aware that serum starvation has been shown to enhance the degradation effect of MS39.[1] Maintain consistent serum conditions for comparable results. |
| Difficulty confirming a potential off-target identified in a proteomic screen. | 1. Low abundance of the off-target protein. 2. Antibody quality for Western blotting. 3. Transient or modest degradation effect. | 1. Use a more sensitive detection method, such as targeted mass spectrometry (e.g., Parallel Reaction Monitoring - PRM). 2. Validate your antibody for specificity and sensitivity using positive and negative controls. 3. Perform a time-course and dose-response experiment to determine the optimal conditions for observing the degradation of the potential off-target. |
Data Presentation
Table 1: On-Target Degradation Potency of this compound (MS39)
| Cell Line | EGFR Mutation | DC50 (16h treatment) | DC50 (48h treatment) | Max. Degradation (Dmax) | Reference |
| HCC-827 | delE746_A750 | 5.0 nM | 45.2 nM | >95% at 50 nM | [1][3] |
| H3255 | L858R | 3.3 nM | Not Reported | >95% at 50 nM | [1] |
Table 2: Representative Data from Global Proteomic Analysis Demonstrating Selectivity
Disclaimer: The following data is a representative illustration of what would be expected from a global proteomics experiment, based on the published assertion of high selectivity. The specific values are for demonstrative purposes and are not from the original publication's supplementary data.
| Protein | UniProt ID | Fold Change vs. Control | p-value | Annotation |
| EGFR | P00533 | -4.1 (Degraded) | <0.001 | On-Target |
| ERBB2 | P04626 | -1.1 (No significant change) | >0.05 | Related Receptor Tyrosine Kinase |
| MET | P08581 | -1.0 (No significant change) | >0.05 | Related Receptor Tyrosine Kinase |
| AKT1 | P31749 | -1.0 (No significant change) | >0.05 | Downstream Signaling Protein |
| MAPK1 | P28482 | +1.1 (No significant change) | >0.05 | Downstream Signaling Protein |
| GAPDH | P04406 | -1.0 (No significant change) | >0.05 | Housekeeping Protein |
Table 3: Potential Off-Targets for Consideration Based on Gefitinib Binding Profile
Note: The following proteins are known off-targets of gefitinib, the EGFR-binding component of MS39. While MS39 has been shown to be highly selective for EGFR degradation, researchers may wish to investigate these proteins if unexpected effects are observed. Degradation of these proteins by MS39 has not been reported.
| Potential Off-Target | Class | Rationale |
| CHEK1 | Serine/threonine-protein kinase | High binding site similarity to EGFR. |
| MAPK14 (p38α) | Mitogen-activated protein kinase | High binding site similarity to EGFR. |
| PIM-1 | Serine/threonine-protein kinase | Efficient binding with gefitinib observed in silico. |
| ERBB4 (HER4) | Receptor tyrosine kinase | Member of the same receptor family as EGFR. |
Experimental Protocols
Global Proteomic Analysis for Off-Target Profiling
This protocol provides a general workflow for assessing off-target protein degradation using tandem mass tag (TMT)-based quantitative proteomics.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCC-827) at a desired density and allow them to adhere overnight.
-
Treat cells with this compound (MS39) at the desired concentration (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours). Include a sufficient number of biological replicates (n ≥ 3).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Sonicate the lysates to shear DNA and clarify by centrifugation.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the proteins using dithiothreitol (DTT).
-
Alkylate the cysteine residues with iodoacetamide (IAA).
-
Dilute the urea concentration to < 2 M and digest the proteins overnight with trypsin.
-
-
TMT Labeling:
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Label the peptides from each sample with a unique TMT isobaric tag according to the manufacturer's instructions.
-
Combine the labeled peptide samples into a single tube.
-
-
Peptide Fractionation:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography (LC) to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
The mass spectrometer should be operated in a data-dependent acquisition mode, selecting the most abundant precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a human protein database.
-
The software will identify peptides and proteins and quantify the relative abundance of each protein based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the MS39-treated samples compared to the vehicle control.
-
Mandatory Visualizations
Caption: Workflow of this compound (MS39) mechanism of action.
Caption: Simplified EGFR signaling pathway and the point of intervention by MS39.
References
Technical Support Center: Improving the Metabolic Stability of PROTAC EGFR Degrader 6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of PROTAC EGFR degrader 6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera designed to selectively target and degrade the Epidermal Growth Factor Receptor (EGFR). It is a heterobifunctional molecule consisting of a ligand that binds to EGFR, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing EGFR into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome.[][] This approach aims to eliminate the entire EGFR protein, offering a potential advantage over traditional inhibitors that only block its activity.[3]
Q2: What are the likely metabolic liabilities of this compound?
A2: While specific metabolic data for "this compound" is not publicly available, we can infer potential metabolic hotspots based on its constituent parts. Assuming it is constructed using a gefitinib-like warhead, the primary sites of metabolism are likely to be the morpholine ring and the O-methyl group of the quinazoline core.[4][5][6] The linker region is also a common site of metabolism for PROTACs, susceptible to hydroxylation and hydrolysis.[7] Additionally, the E3 ligase ligand (e.g., VHL or CRBN-based) will have its own metabolic vulnerabilities. For instance, VHL ligands can be cleaved by prolyl endopeptidases, and CRBN ligands like thalidomide are susceptible to hydrolysis.[8][9]
Q3: What are the common metabolic pathways for PROTACs?
A3: PROTACs undergo Phase I and Phase II metabolism, similar to other small molecules.[5]
-
Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes (especially CYP3A4), and can also involve aldehyde oxidase (AO).[5] Common reactions include:
-
Hydroxylation
-
N-dealkylation
-
O-dealkylation
-
Amide hydrolysis[7]
-
-
Phase II Metabolism: Involves conjugation reactions to increase water solubility and facilitate excretion. Common enzymes include:
-
Uridine diphosphate-glucuronosyltransferases (UGTs)
-
Sulfotransferases (SULTs)
-
Q4: How can I improve the metabolic stability of my PROTAC EGFR degrader?
A4: Several strategies can be employed to enhance the metabolic stability of a PROTAC:
-
Linker Modification:
-
Introduce rigidity: Replacing flexible alkyl chains with cyclic structures (e.g., piperazine, piperidine) can shield metabolically labile sites.
-
Modify attachment points: Altering where the linker connects to the warhead or E3 ligase ligand can block access for metabolic enzymes.
-
Incorporate metabolic blockers: Introducing fluorine atoms or other metabolically stable groups at susceptible positions can prevent oxidation.
-
-
Warhead Modification:
-
E3 Ligase Ligand Modification:
-
Prodrug Approach:
-
Masking a metabolically labile group with a cleavable moiety can protect the PROTAC from first-pass metabolism. The prodrug is then converted to the active PROTAC in vivo.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation in human liver microsome (HLM) assay. | - Oxidation by CYP enzymes (likely CYP3A4).- Instability of the linker. | - Co-incubate with a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) to confirm CYP-mediated metabolism.- Synthesize analogs with modifications at predicted metabolic hotspots (e.g., deuteration, fluorination).- Redesign the linker to be more rigid or to block cleavage sites. |
| High clearance observed in hepatocyte stability assay but not in HLM assay. | - Involvement of Phase II metabolism (e.g., glucuronidation).- Metabolism by enzymes not present in microsomes (e.g., aldehyde oxidase).- Active transport into hepatocytes leading to higher intracellular concentrations. | - Analyze hepatocyte assay samples for Phase II metabolites (e.g., glucuronide conjugates).- Perform assays with cytosolic fractions (S9) to assess the role of cytosolic enzymes like aldehyde oxidase.- Investigate potential transporter interactions. |
| Observed metabolites correspond to cleavage of the PROTAC into its warhead and E3 ligase ligand components. | - Hydrolysis of an amide or ester bond in the linker.[7]- Cleavage of the E3 ligase ligand (e.g., VHL ligand cleavage by peptidases).[9] | - Replace labile functional groups in the linker with more stable alternatives (e.g., ether, fluoroalkene).- Modify the E3 ligase ligand to be resistant to enzymatic cleavage. For VHL ligands, this may involve altering the peptide-like structure.[9] |
| Inconsistent results between experimental replicates. | - Poor solubility of the PROTAC.- Non-specific binding to assay plates or proteins.- Instability in the assay buffer. | - Measure the aqueous solubility of the PROTAC and consider using co-solvents if necessary.- Include a pre-incubation step to allow for equilibration of non-specific binding.- Assess the chemical stability of the PROTAC in the assay buffer without enzymes. |
Experimental Protocols
Human Liver Microsome (HLM) Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of Phase I metabolic enzymes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound and a stable compound)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the PROTAC and positive controls by diluting the stock solution in buffer.
-
In a 96-well plate, add the HLM solution and the NADPH regenerating system to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the PROTAC working solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold ACN with IS.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining PROTAC at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (k / [microsomal protein concentration]) * 1000.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved human hepatocytes
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Hepatocyte culture medium
-
This compound stock solution
-
Positive and negative control compounds
-
Acetonitrile (ACN) with an internal standard (IS)
-
Collagen-coated plates
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CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and seed the cryopreserved hepatocytes onto collagen-coated plates and allow them to attach.
-
Prepare a working solution of the PROTAC and controls in the culture medium.
-
Remove the seeding medium from the hepatocytes and add the PROTAC working solution.
-
Incubate the plates at 37°C in a CO2 incubator.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect both the cells and the medium.
-
Quench the reaction by adding cold ACN with IS.
-
Lyse the cells and centrifuge to pellet debris.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the remaining parent PROTAC at each time point.
Data Analysis:
-
Similar to the HLM assay, calculate the half-life and intrinsic clearance based on the disappearance of the parent compound over time.
Metabolite Identification using LC-MS/MS
This protocol outlines a general approach for identifying the metabolites of this compound.
Materials:
-
Samples from in vitro metabolism assays (HLM or hepatocytes)
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Metabolite identification software
Procedure:
-
Analyze the samples from the metabolism assays using a high-resolution LC-MS/MS instrument.
-
Acquire data in both full scan mode and data-dependent MS/MS mode.
-
Process the data using metabolite identification software. The software will compare the chromatograms of the t=0 sample with later time points to find potential metabolites.
-
The software will predict potential biotransformations (e.g., oxidation, glucuronidation) and search for the corresponding masses.
-
Analyze the MS/MS fragmentation patterns of the parent PROTAC and the potential metabolites to confirm the site of metabolic modification.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified EGFR signaling pathway.
Caption: Experimental workflow for assessing metabolic stability.
References
- 3. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry | PLOS One [journals.plos.org]
- 6. Metabolite characterization of anti-cancer agent gefitinib in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PROTAC EGFR Degrader 6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC EGFR Degrader 6 in their experiments. The information is designed to help overcome common challenges and resistance mechanisms encountered during the use of this targeted protein degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the Epidermal Growth Factor Receptor (EGFR), particularly variants with deletions in exon 19 (Del19). It functions as a heterobifunctional molecule: one end binds to the EGFR protein, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein, distinguishing it from traditional occupancy-driven inhibitors.
Q2: I am observing reduced or no degradation of EGFR after treatment with this compound. What are the possible causes?
A2: Several factors could contribute to a lack of EGFR degradation. These can be broadly categorized into issues with the experimental setup, cell line-specific characteristics, or the development of resistance.
-
Experimental Setup:
-
Incorrect Concentration: Ensure the PROTAC is being used at its optimal concentration. The half-maximal degradation concentration (DC50) for this compound in HCC827 cells is 45.2 nM[1]. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Insufficient Treatment Time: Degradation is a time-dependent process. Maximum degradation (Dmax) may take up to 96 hours to be achieved[1]. A time-course experiment is crucial to identify the optimal treatment duration.
-
PROTAC Integrity: Verify the stability and integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.
-
-
Cell Line Characteristics:
-
Low E3 Ligase Expression: The efficacy of a PROTAC is dependent on the expression of the E3 ligase it is designed to recruit. If the recruited E3 ligase is not sufficiently expressed in your cell line, degradation will be inefficient.
-
Cellular Permeability: Poor cell permeability of the PROTAC can limit its access to the intracellular target.
-
-
Resistance Mechanisms:
-
On-Target Mutations: Mutations in the EGFR protein, such as the C797S mutation, can prevent the PROTAC from binding to its target, thereby abrogating degradation[1][2].
-
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the loss of EGFR signaling. Common bypass mechanisms include the activation of MET, HER2, or downstream pathways like PI3K/AKT and MAPK/ERK[3][4].
-
Upregulation of EGFR Synthesis: Cells may counteract degradation by increasing the rate of new EGFR protein synthesis.
-
Q3: My cells initially responded to this compound, but have now developed resistance. How can I investigate the mechanism of resistance?
A3: To investigate acquired resistance, a multi-pronged approach is recommended:
-
Sequence EGFR: Perform genomic sequencing of the resistant cells to identify any acquired mutations in the EGFR gene, paying close attention to the C797S mutation, which is a known mechanism of resistance to third-generation EGFR inhibitors[1][2].
-
Analyze Bypass Pathways: Use techniques like Western blotting or phospho-receptor tyrosine kinase (RTK) arrays to assess the activation status of key bypass signaling pathways (e.g., MET, HER2, PI3K/AKT, MAPK/ERK) in resistant versus sensitive cells.
-
Proteomics Analysis: A global proteomics analysis can provide an unbiased view of changes in protein expression that may contribute to resistance.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low EGFR degradation | Incorrect PROTAC concentration | Perform a dose-response experiment to determine the optimal concentration (DC50 in HCC827 is 45.2 nM)[1]. |
| Insufficient treatment time | Conduct a time-course experiment (degradation can take up to 96 hours)[1]. | |
| Low E3 ligase expression in the cell line | Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) by Western blot or qPCR. Consider using a different cell line with known high expression. | |
| Initial response followed by resistance | Acquired EGFR mutation (e.g., C797S) | Sequence the EGFR gene in resistant cells to identify mutations[1][2]. |
| Activation of bypass signaling pathways | Analyze the phosphorylation status of key signaling proteins (e.g., MET, HER2, AKT, ERK) by Western blot[3][4]. | |
| High cell viability despite EGFR degradation | Activation of anti-apoptotic pathways | Investigate the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1). Consider co-treatment with an apoptosis-inducing agent. |
| Cell cycle arrest instead of apoptosis | Perform cell cycle analysis to determine if the PROTAC is inducing arrest. This compound has been shown to arrest cells in the G1 phase[1]. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (EGFRDel19 degradation) | HCC827 | 45.2 nM | [1] |
| Dmax (Maximum Degradation) | HCC827 | 87% (at 96h) | [1] |
| Apoptosis Induction (0.1 µM) | HCC827 | 53.72% | [1] |
| Apoptosis Induction (1 µM) | HCC827 | 32.31% | [1] |
| Cell Cycle Arrest | HCC827 | G1 Phase | [1] |
Table 2: In Vitro Activity of a Comparable EGFR PROTAC (MS39/Compound 6)
| Parameter | Cell Line | Value | Reference |
| DC50 (EGFRDel19 degradation) | HCC827 | 5.0 nM | |
| DC50 (EGFR L858R degradation) | H3255 | 3.3 nM | |
| Binding Affinity (Kd) to EGFR WT | - | 11 ± 3 nM | |
| Binding Affinity (Kd) to EGFR L858R | - | 12 ± 7 nM |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for the desired duration (e.g., 24, 48, 72, 96 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the EGFR signal to the loading control.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).
-
Assay:
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo assay, add the reagent directly to the wells, incubate, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: EGFR signaling and resistance pathways.
References
"PROTAC EGFR degrader 6 solubility and formulation issues"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PROTAC EGFR degrader 6. The information is designed to address common challenges related to its solubility and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a proteolysis-targeting chimera designed to selectively target and degrade the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to EGFR, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5][6] By bringing EGFR into proximity with the E3 ligase, it induces the ubiquitination and subsequent degradation of the EGFR protein by the proteasome.[6][7] This leads to the downregulation of EGFR signaling pathways that are often hyperactivated in cancer.[8][9][10][11]
Q2: What are the known challenges associated with the solubility of PROTACs like EGFR degrader 6?
A2: PROTACs, including EGFR degrader 6, often exhibit low aqueous solubility.[7][12][13][14][15] This is primarily due to their high molecular weight and hydrophobicity, characteristics often referred to as being "beyond the Rule of Five".[4][14][16] Poor solubility can hinder in vitro assay performance, lead to compound precipitation, and pose significant challenges for developing effective formulations for in vivo studies.[12][17][18][19]
Q3: What are some initial steps I can take to solubilize this compound for in vitro experiments?
A3: For initial in vitro studies, this compound can typically be dissolved in organic solvents such as dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it into aqueous buffers or cell culture media for your experiments. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
Q4: Are there any reported degradation data for this compound?
A4: Yes, this compound has been shown to potently degrade EGFRDel19 in HCC827 cells with a DC50 (half-maximal degradation concentration) of 45.2 nM.[2][3] It also induces apoptosis and arrests the cell cycle in the G1 phase in these cells.[2][3]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer or Cell Culture Media
Symptoms:
-
Visible precipitate after diluting DMSO stock solution.
-
Inconsistent or non-reproducible results in cellular assays.
-
Low compound concentration confirmed by analytical methods.
Possible Causes:
-
The aqueous solubility of the PROTAC has been exceeded.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
Interaction with components in the buffer or media (e.g., proteins in serum).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Decrease Final Concentration | Reduce the final concentration of the PROTAC in the assay to stay below its aqueous solubility limit. |
| 2 | Increase Cosolvent Concentration | If tolerated by the experimental system, slightly increase the final percentage of DMSO. However, be cautious of solvent toxicity. |
| 3 | Use a Different Solvent | Consider using other organic solvents like ethanol or dimethylformamide (DMF) for the stock solution, although DMSO is most common. |
| 4 | Incorporate Surfactants | For biochemical assays, consider adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 to the buffer to improve solubility. |
| 5 | Prepare Fresh Dilutions | Prepare fresh dilutions from the DMSO stock immediately before each experiment to minimize the chance of precipitation over time. |
Issue 2: Poor or Inconsistent Efficacy in In Vivo Studies
Symptoms:
-
Lack of tumor growth inhibition or target degradation in animal models.
-
High variability in response between animals.
-
Low measured plasma or tissue exposure of the PROTAC.
Possible Causes:
-
Poor bioavailability due to low solubility in the gastrointestinal tract (for oral administration).[16][17][19]
-
Rapid metabolism or clearance.
-
Compound precipitation at the injection site (for parenteral administration).
-
Inadequate formulation for the chosen route of administration.[7][]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Evaluate Different Formulations | Test various formulation strategies such as amorphous solid dispersions, lipid-based formulations (e.g., SNEDDS), or nanoparticle systems to improve solubility and absorption.[7][17][19] |
| 2 | Change the Route of Administration | If oral bioavailability is poor, consider intravenous (IV) or intraperitoneal (IP) injection to bypass absorption barriers.[] |
| 3 | Conduct Pharmacokinetic (PK) Studies | Perform PK studies with different formulations to measure plasma and tissue concentrations of the PROTAC over time. This will help identify formulations with better exposure.[1][] |
| 4 | Consider Co-administration with Food | For oral dosing, administering the PROTAC with food can sometimes improve solubility and absorption in biorelevant fluids.[4][16] |
Quantitative Data
While specific experimental solubility data for this compound is not widely published, the following table provides representative solubility data for a typical PROTAC in common laboratory solvents. These values can serve as a general guideline for initial experimental design.
Table 1: Representative Solubility of a PROTAC in Various Solvents
| Solvent | Solubility (mg/mL) | Solubility (µM) |
| DMSO | > 50 | > 50,000 |
| DMF | > 30 | > 30,000 |
| Ethanol | ~5 | ~5,000 |
| PBS (pH 7.4) | < 0.01 | < 10 |
| Water | < 0.001 | < 1 |
Note: These are illustrative values and the actual solubility of this compound should be experimentally determined.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This protocol provides a method to determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add PBS (pH 7.4).
-
Transfer a small volume (e.g., 2 µL) of the DMSO serial dilutions to the PBS-containing plate. The final DMSO concentration should be kept constant (e.g., 1-2%).
-
Mix the plate gently and incubate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer at a wavelength where the compound does not absorb light (e.g., 620 nm).
-
The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Preparation of a Simple Co-solvent Formulation for In Vivo Studies
This protocol describes the preparation of a basic co-solvent formulation suitable for early-stage in vivo efficacy studies via intravenous or intraperitoneal injection.
Materials:
-
This compound
-
DMSO
-
PEG400 (Polyethylene glycol 400)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the PROTAC in a small volume of DMSO. For example, use a 1:10 ratio of DMSO to the final volume.
-
Add PEG400 to the solution. A common ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
Vortex the mixture until the PROTAC is fully dissolved.
-
Slowly add the saline to the organic solvent mixture while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
-
This formulation should be prepared fresh on the day of the experiment.
Visualizations
Caption: EGFR signaling pathway and the mechanism of action of this compound.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. contractpharma.com [contractpharma.com]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
"interpreting unexpected results in PROTAC EGFR degrader 6 experiments"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with PROTAC EGFR degrader 6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as compound 6 or MS39) is a heterobifunctional molecule designed to target and degrade the Epidermal Growth Factor Receptor (EGFR).[1][2] It consists of a ligand that binds to EGFR, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By bringing EGFR into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome.[1] This event-driven mechanism differs from traditional inhibitors that merely block the protein's function.[3][4]
Q2: In which cell lines is this compound expected to be effective?
A2: this compound is particularly effective in non-small cell lung cancer (NSCLC) cell lines harboring activating EGFR mutations, such as HCC827 (EGFR Del19) and H3255 (EGFR L858R).[1][5] It has been shown to potently induce the degradation of these mutant forms of EGFR.[1]
Q3: Is this compound selective for mutant EGFR?
A3: Yes, global proteomic analyses and experimental data indicate that this compound is highly selective for degrading mutant EGFR over wild-type (WT) EGFR.[1][2] This selectivity is a key advantage, potentially reducing off-target effects associated with non-selective EGFR inhibitors.
Q4: What is the typical effective concentration range for this compound?
A4: The effective concentration can vary between cell lines and experimental conditions. However, it has been shown to achieve over 95% degradation of mutant EGFR at concentrations as low as 50 nM, with DC₅₀ values (the concentration required to degrade 50% of the protein) in the low nanomolar range (e.g., 3.3-5.0 nM) after a 16-hour treatment.[1]
Q5: How quickly can I expect to see EGFR degradation?
A5: Time-course experiments have shown that this compound can induce significant degradation of EGFR in a time-dependent manner, with maximal degradation observed at later time points, such as 96 hours.[5] However, substantial degradation can often be detected within 8 to 16 hours of treatment.[1]
Troubleshooting Guides
Issue 1: No or low EGFR degradation observed.
Q: I treated my cells with this compound, but I am not seeing the expected decrease in EGFR levels via Western blot. What could be the cause?
A: This is a common issue that can arise from several factors. Below is a troubleshooting guide to help you identify the potential cause.
| Potential Cause | Recommended Solution |
| Cell Line Inappropriateness | Confirm that your cell line expresses a mutant form of EGFR that is sensitive to this degrader (e.g., HCC827, H3255). The degrader shows weak activity against wild-type EGFR.[1][5] |
| PROTAC Integrity | Ensure the PROTAC compound has been stored correctly and has not degraded. If possible, verify its integrity and purity via analytical methods like LC-MS. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal degradation concentration for your specific cell line and experimental setup.[5] |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48, 96 hours) to identify the optimal treatment duration. Maximum degradation may require longer incubation times.[5] |
| Low E3 Ligase Expression | Verify the expression levels of VHL, the E3 ligase recruited by this PROTAC, in your cell line. Low VHL expression can limit the efficacy of the degrader. |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome, which is essential for PROTAC-mediated degradation. |
| Experimental Protocol Issues | Review your Western blot protocol. Ensure complete protein extraction, accurate protein quantification, and optimal antibody concentrations. Consider using a positive control (e.g., a known effective treatment in a sensitive cell line) to validate your protocol. |
A troubleshooting workflow for this issue is visualized below:
Issue 2: The "Hook Effect" - Reduced degradation at high concentrations.
Q: I observe EGFR degradation at intermediate concentrations of this compound, but the effect is diminished at the highest concentrations. Why is this happening?
A: This phenomenon is known as the "hook effect" and is a characteristic of PROTACs.[2] It occurs at high concentrations where the PROTAC is more likely to form binary complexes (PROTAC-EGFR or PROTAC-VHL) rather than the productive ternary complex (EGFR-PROTAC-VHL) required for ubiquitination.[2]
| Potential Cause | Recommended Solution |
| Saturated Ternary Complex Formation | At excessively high concentrations, the formation of binary complexes outcompetes the formation of the essential ternary complex. |
| Dose-Response Curve Design | To mitigate this, perform a detailed dose-response curve with finer concentration increments, especially at the higher end, to accurately determine the optimal concentration window for maximal degradation. |
Issue 3: High cell viability despite observed EGFR degradation.
Q: My Western blot shows successful EGFR degradation, but my cell viability assay (e.g., MTT, MTS) indicates that the cells are not dying. What could explain this discrepancy?
A: This can be a complex issue, and the interpretation depends on several factors.
| Potential Cause | Recommended Solution |
| Bypass Signaling Pathways | Cancer cells may have activated alternative survival pathways that compensate for the loss of EGFR signaling.[6] Consider investigating other pathways (e.g., MET, PI3K/AKT) that might be promoting cell survival. |
| Insufficient Degradation for Apoptosis | The level of EGFR degradation achieved may be sufficient to be detected by Western blot but not enough to trigger apoptosis. Check for downstream signaling inhibition (e.g., p-AKT, p-ERK) to confirm the functional consequence of the degradation.[1] |
| Delayed Apoptotic Response | The induction of apoptosis may be a delayed effect. Extend the duration of your cell viability assay (e.g., 72, 96 hours) to see if a cytotoxic effect emerges over time. |
| Cell Cycle Arrest | This compound can induce G1 cell cycle arrest.[5] The cells may have stopped proliferating but have not yet undergone apoptosis. Perform cell cycle analysis to investigate this possibility. |
Data Presentation
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound | Target E3 Ligase | Cell Line | EGFR Mutant | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| This compound (MS39) | VHL | HCC827 | Del19 | 5.0 | - | [1] |
| This compound (MS39) | VHL | H3255 | L858R | 3.3 | - | [1] |
| This compound | VHL | HCC827 | Del19 | 45.2 | 180 | [5] |
| Compound 10 (MS154) | CRBN | HCC827 | Del19 | 11 | - | [1] |
| Compound 10 (MS154) | CRBN | H3255 | L858R | 25 | - | [1] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Western Blotting for EGFR Degradation
-
Cell Seeding and Treatment: Seed cells (e.g., HCC827) in a 6-well plate at a density that allows them to reach approximately 70% confluency on the day of treatment.[7] The next day, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 16-24 hours).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-PAGE gel.[7] Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against EGFR (and a loading control like GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of EGFR degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.
Visualizations
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
"minimizing toxicity of PROTAC EGFR degrader 6 in vivo"
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for minimizing the in vivo toxicity of the PROTAC EGFR degrader 6 (also known as MS39).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bifunctional small molecule designed to selectively eliminate mutant Epidermal Growth Factor Receptor (EGFR) proteins.[1] It is a gefitinib-based degrader that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The molecule works by forming a ternary complex between the target mutant EGFR protein and the VHL E3 ligase, leading to the ubiquitination of EGFR and its subsequent degradation by the proteasome.[1][3] This event-driven pharmacology allows for the catalytic and sustained removal of the target protein.[4]
Q2: How potent and selective is this compound?
This compound is highly potent and selective for mutant forms of EGFR over the wild-type (WT) version.[1] Studies have shown that it potently induces the degradation of EGFR mutants in non-small cell lung cancer (NSCLC) cell lines while sparing WT EGFR.[1][5] This selectivity is crucial for minimizing on-target toxicity in healthy tissues that express normal EGFR. The compound has demonstrated sufficient in vivo pharmacokinetic (PK) properties, making it suitable for efficacy studies in animal models.[1][2]
Q3: What are the primary concerns for in vivo toxicity with EGFR degraders?
The main toxicity concerns for PROTACs, including EGFR degrader 6, can be categorized as:
-
On-target toxicity: Degradation of the target protein (EGFR) in healthy tissues where it plays a physiological role. While EGFR degrader 6 is selective for mutant EGFR, even low levels of WT degradation could lead to side effects. The lack of selectivity for cancer tissue versus normal tissue raises toxicity concerns.[6]
-
Off-target toxicity: Degradation of proteins other than the intended target. This can occur if the warhead or E3 ligase ligand has promiscuous binding partners.[7]
-
E3 Ligase-related toxicity: Over-engagement of a specific E3 ligase (like VHL) could potentially disrupt its natural functions, leading to the accumulation of its endogenous substrates.[8]
-
Pharmacokinetic issues: Poor solubility and high molecular weight can lead to non-specific tissue accumulation and unfavorable PK/PD profiles, complicating dosing and potentially increasing systemic exposure.[9][10]
Q4: What strategies can be employed to minimize the in vivo toxicity of this compound?
Several advanced strategies are being explored to enhance the therapeutic window of PROTACs:
-
Tumor-Targeted Delivery: Utilizing nanocarriers, such as polymeric micelles or antibody-drug conjugates, can increase the accumulation of the degrader in tumor tissue while reducing systemic exposure and toxicity.[9][11]
-
Prodrug Approaches: Designing the PROTAC as an inactive prodrug that is selectively activated in the tumor microenvironment (e.g., by hypoxia or specific enzymes) can greatly reduce on-target toxicity in healthy tissues.[6][12]
-
Optimizing Dosing Regimens: Careful determination of the maximum tolerated dose (MTD) and an optimal dosing schedule is critical to balance efficacy and toxicity.
-
Linker and Ligand Optimization: Further medicinal chemistry efforts to modify the linker or warheads can improve selectivity and reduce the degradation of unintended proteins.[8]
Quantitative Data Summary
The following tables summarize the reported potency of this compound and other relevant EGFR degraders.
Table 1: In Vitro Degradation Potency of this compound (MS39)
| Cell Line | EGFR Mutation Status | DC₅₀ (16h treatment) | Dₘₐₓ | Reference |
|---|---|---|---|---|
| HCC-827 | Exon 19 Deletion | 5.0 nM | >95% | [1] |
| H3255 | L858R | 3.3 nM | >95% | [1] |
| OVCAR-8 | Wild-Type | No significant degradation | N/A | [1] |
| H1299 | Wild-Type | No significant degradation | N/A |[1] |
Table 2: Comparative In Vitro Data for Other EGFR PROTACs
| Compound | EGFR Target | Cell Line | DC₅₀ | Key Finding | Reference |
|---|---|---|---|---|---|
| Compound 13 | EGFR del19 | HCC-827 | 3.57 nM | Excellent in vivo efficacy with no observable toxicity at 30 mg/kg. | [3] |
| Compound 10 (MS154) | Mutant EGFR | H3255 | 25 nM | CRBN-recruiting degrader. | [1] |
| Compound 1q | EGFR L858R/T790M | H1975 | 355.9 nM | Based on the inhibitor CO-1686. |[13] |
Visualized Workflows and Pathways
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for an in vivo study.
Caption: Troubleshooting logic for unexpected in vivo toxicity.
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, immunocompromised mice (e.g., NCR nude) of the same sex and age (6-8 weeks). Acclimate animals for at least one week.
-
Group Allocation: Randomly assign mice to groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose-escalation groups.
-
Compound Formulation: Prepare this compound in a sterile, appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Prepare fresh daily.
-
Dosing: Administer the compound via the intended route (e.g., intraperitoneal injection) daily for 5-14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., hunched posture, ruffled fur, lethargy, labored breathing).
-
Define study endpoints, such as >20% body weight loss or severe clinical signs, requiring euthanasia.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe signs of toxicity.
Protocol 2: Western Blot for Ex Vivo Tissue Analysis of EGFR Degradation
-
Tissue Collection: At the study endpoint, euthanize animals and immediately harvest tumor and healthy tissues (e.g., liver, skin, lung, spleen). Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Protein Extraction:
-
Weigh a small piece of frozen tissue (~30-50 mg).
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg).
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-EGFR, anti-GAPDH/β-actin as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the percentage of EGFR degradation relative to the vehicle-treated control group.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Strategies for Degradation of Key Transmembrane Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
"PROTAC EGFR degrader 6 degradation in different cell types"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC EGFR degrader 6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which cell lines is it effective in?
A1: this compound, also referred to as compound 2 in some publications, is a proteolysis-targeting chimera designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[1] It has demonstrated potent degradation of EGFR with a deletion in exon 19 (EGFRDel19) in the non-small-cell lung cancer (NSCLC) cell line HCC827.[1] However, it shows weak degradation activity in H1975 cells, which harbor the L858R/T790M double mutation, and A549 cells, which have wild-type EGFR.[1]
Q2: What is the mechanism of action for EGFR degradation by PROTACs?
A2: PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system.[2][3] The PROTAC simultaneously binds to the target protein (EGFR) and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity leads to the polyubiquitination of EGFR, marking it for degradation by the proteasome.[4] Some studies also suggest the involvement of the autophagy-lysosome pathway in the degradation of EGFR by certain PROTACs.[4][5][6][7]
Q3: I am observing a decrease in degradation at higher concentrations of my PROTAC. What is happening?
A3: This phenomenon is known as the "hook effect" and is a characteristic of PROTACs. It occurs at high concentrations where the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the essential ternary complex (E3 ligase-PROTAC-target protein). This leads to a reduction in degradation efficiency. If you observe this, it is recommended to perform a dose-response experiment with a wider range of concentrations to identify the optimal concentration for maximal degradation.
Q4: Why is the degradation efficiency of this compound different across various cell lines?
A4: The efficacy of this compound is highly dependent on the specific EGFR mutation status of the cell line.[1][8] This particular PROTAC is most effective against the EGFRDel19 mutation found in HCC827 cells.[1] Its weak activity in H1975 and A549 cells suggests a lower binding affinity for the EGFRL858R/T790M mutant and wild-type EGFR, respectively.[1] Additionally, the expression levels of the recruited E3 ubiquitin ligase in different cell types can also influence degradation efficiency.
Q5: Can serum in the cell culture media affect the degradation experiment?
A5: Yes, some studies have shown that serum starvation can enhance the degradation effect of EGFR PROTACs.[4][8] Components in serum, such as growth factors, can activate the EGFR signaling pathway, which might interfere with the PROTAC's ability to bind and induce degradation. It is often recommended to perform degradation experiments after a period of serum starvation to ensure consistency and maximize the observed degradation.[8]
Quantitative Data Summary
The following table summarizes the quantitative data for the degradation of EGFR by this compound in different cell lines.
| Cell Line | EGFR Mutation Status | PROTAC Concentration | Treatment Duration | Degradation Metric | Value |
| HCC827 | Exon 19 Deletion | 0.001-10 µM | 48 hours | DC₅₀ | 45.2 nM[1] |
| HCC827 | Exon 19 Deletion | 100 nM | 96 hours | Dₘₐₓ | 87%[1] |
| H1975 | L858R/T790M | 0.1, 1, 10 µM | 48 hours | Degradation Activity | Weak[1] |
| A549 | Wild-Type | 0.1, 1, 10 µM | 48 hours | Degradation Activity | Weak[1] |
DC₅₀: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of degradation observed.
Experimental Protocols & Troubleshooting
Protocol: Assessing EGFR Degradation via Western Blot
This protocol provides a general workflow for evaluating the efficacy of this compound.
-
Cell Culture:
-
Culture HCC827, H1975, or A549 cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
-
Serum Starvation (Optional but Recommended):
-
Once cells reach the desired confluency, replace the growth medium with a serum-free medium.
-
Incubate for 8 to 16 hours.[8]
-
-
PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations (e.g., a range from 1 nM to 10 µM to determine the DC₅₀) in a serum-free medium. Include a DMSO-only vehicle control.
-
Remove the serum-free medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate for the desired time points (e.g., 24, 48, 72, 96 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control.
-
Visual Guides
Signaling & Degradation Pathway
Caption: Mechanism of EGFR degradation by this compound.
Experimental Workflow
Caption: Workflow for assessing PROTAC-mediated EGFR degradation.
Troubleshooting Guide
Caption: Troubleshooting logic for EGFR degradation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted Strategies for Degradation of Key Transmembrane Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison Guide: PROTAC EGFR Degrader vs. Osimertinib in Resistant NSCLC
Introduction
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a standard-of-care treatment for non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation.[1][2] Despite its initial efficacy, acquired resistance inevitably emerges, limiting long-term patient benefit.[3] A primary on-target resistance mechanism is the acquisition of a tertiary C797S mutation in the EGFR kinase domain.[4][5] This mutation prevents the covalent bond formation required for osimertinib's inhibitory activity, rendering it ineffective.[6]
Proteolysis-targeting chimeras (PROTACs) represent a distinct therapeutic modality designed to overcome such resistance. Instead of merely inhibiting the target protein, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the degradation and complete removal of the target protein. This guide compares the performance of a representative, potent PROTAC EGFR degrader, herein referred to as "PROTAC EGFR Degrader 6" (based on published data for the novel degrader 9ea), with osimertinib, focusing on preclinical models of osimertinib-resistant NSCLC.[7]
Mechanism of Action: Inhibition vs. Degradation
Osimertinib functions as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. PROTACs, in contrast, are bifunctional molecules that induce proximity between the target protein (EGFR) and an E3 ubiquitin ligase, leading to the target's polyubiquitination and subsequent destruction by the proteasome.
Figure 1. Comparison of the mechanisms of action for Osimertinib vs. This compound.
Performance Data Comparison
The following tables summarize the preclinical performance of this compound (exemplified by degrader 9ea) against osimertinib in NSCLC models, particularly those with the osimertinib-resistant C797S mutation.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | Cell Line (EGFR Status) | DC₅₀ (nM) ¹ | Dₘₐₓ (%) ² | IC₅₀ (nM) ³ |
| PROTAC Degrader 6 (9ea) | Ba/F3 (Del19/T790M/C797S) | 2.9 ± 1.1 | 93.1 ± 6.5 | Data not specified |
| Osimertinib | Ba/F3 (Del19/T790M/C797S) | No degradation | No degradation | >1000 (Resistant) |
| Osimertinib | PC-9 (Del19) | No degradation | No degradation | ~15-20 (Sensitive) |
¹ DC₅₀: Half-maximal degradation concentration. Data for PROTAC Degrader 6 (9ea) from a study on EGFRC797S models.[7] ² Dₘₐₓ: Maximum percentage of protein degradation.[7] ³ IC₅₀: Half-maximal inhibitory concentration for cell proliferation.
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Mouse Model | Dose | Tumor Growth Inhibition (TGI %) |
| PROTAC Degrader 6 (9ea) | NSCLC Xenograft (EGFRC797S) | 50 mg/kg | 74.7% |
| Osimertinib | NSCLC Xenograft (EGFRC797S) | Not specified | Minimal to no effect |
Data for PROTAC Degrader 6 (9ea) from a study in NSCLC xenograft mouse models.[7]
Signaling Pathway Overview
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS-RAF-MAPK and PI3K-AKT, promoting cell proliferation and survival. Osimertinib blocks the kinase activity that initiates this cascade. However, the C797S mutation prevents this block, allowing signaling to proceed. A PROTAC degrader circumvents this by removing the entire EGFR protein, thus shutting down the pathway regardless of kinase domain mutations.
Figure 2. EGFR signaling in osimertinib-sensitive and resistant NSCLC and the point of intervention for PROTACs.
Experimental Protocols
The data presented above are typically generated using the following key experimental methodologies.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8][9]
-
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., 2,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (Osimertinib or PROTAC Degrader 6) for 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8][10]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570-590 nm.
-
Analysis: Calculate the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.
-
2. Western Blot for EGFR Degradation
This technique is used to detect and quantify the levels of EGFR protein in cell lysates after treatment.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (EGFR) and a loading control (e.g., β-actin).
-
Protocol:
-
Treatment and Lysis: Treat cells with the PROTAC degrader or control for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against total EGFR (e.g., from Cell Signaling Technology, #2232) overnight at 4°C.[11] Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control to determine the percentage of EGFR degradation (DC₅₀ and Dₘₐₓ).
-
3. In Vivo Xenograft Studies
This method evaluates the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human NSCLC cells, engineered to express the desired EGFR mutations, are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored.[12]
-
Protocol:
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 2 x 10⁶ cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[12]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, osimertinib, PROTAC Degrader 6). Administer compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume (calculated as Length x Width²/2) and body weight two to three times per week.[12]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., Western blot to confirm in-vivo target degradation).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to determine efficacy.
-
Figure 3. A typical preclinical workflow for comparing an EGFR degrader against an inhibitor in resistant NSCLC.
PROTAC EGFR degraders offer a mechanistically distinct approach to targeting EGFR in NSCLC. Preclinical data demonstrates that these molecules can effectively induce the degradation of EGFR, including the C797S mutant form that confers resistance to osimertinib.[7] This leads to potent anti-tumor activity in cellular and animal models where osimertinib is no longer effective. By eliminating the entire receptor protein, PROTACs have the potential to provide a durable response and overcome established on-target resistance mechanisms, representing a promising next-generation therapeutic strategy for patients with advanced, TKI-resistant NSCLC.
References
- 1. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel EGFR PROTAC Degrader against C797S Resistance Mutation with Potent Antitumor Efficacy in NSCLC Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 12. A subcutaneous NSCLC xenograft mouse model [bio-protocol.org]
Validating the Mechanism of PROTAC EGFR Degrader 6: A Comparative Guide with E3 Ligase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of PROTAC EGFR degrader 6 (also known as MS39 or compound 6), a von Hippel-Lindau (VHL) E3 ligase-recruiting proteolysis-targeting chimera, with its cereblon (CRBN)-recruiting counterpart, MS154 (compound 10). The central role of the recruited E3 ligase in the degradation of mutant Epidermal Growth Factor Receptor (EGFR) is substantiated through experimental data using specific E3 ligase inhibitors.
Performance Comparison of EGFR Degraders
The efficacy of this compound (MS39) and its CRBN-recruiting analog, MS154, has been evaluated in non-small-cell lung cancer (NSCLC) cell lines harboring activating EGFR mutations. The data below summarizes their degradation potency and inhibitory effects on cell proliferation.
| Compound | Target E3 Ligase | Cell Line | EGFR Mutation | DC50 (nM)[1][2] | Dmax (%)[1] | IC50 (nM) |
| This compound (MS39) | VHL | HCC-827 | Exon 19 deletion | 5.0 | >95 | Not explicitly stated for this compound in the context of a direct comparison |
| H3255 | L858R | 3.3 | >95 | More potent than MS154[1] | ||
| MS154 (Compound 10) | CRBN | HCC-827 | Exon 19 deletion | 11 | >95 | Less potent than MS39[1] |
| H3255 | L858R | 25 | >95 | Less potent than MS39[1] |
Mechanism of Action and Validation with E3 Ligase Inhibitors
The core mechanism of a PROTAC involves the formation of a ternary complex between the target protein (EGFR), the PROTAC molecule, and the recruited E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. The validation of this mechanism is crucial and is experimentally confirmed by inhibiting key components of the ubiquitin-proteasome system.
Pre-treatment of cancer cells with inhibitors of the recruited E3 ligase is a standard method to confirm the PROTAC's mechanism of action. If the PROTAC-induced degradation of the target protein is blocked or significantly reduced in the presence of the inhibitor, it validates that the degradation is dependent on the specific E3 ligase.
Key E3 Ligase Inhibitors Used for Validation:
-
MLN4924 (Pevonedistat): An inhibitor of the NEDD8-activating enzyme, which is essential for the activation of Cullin-RING E3 ligases (including the VHL and CRBN complexes). Inhibition of this enzyme prevents the ubiquitination process.[1]
-
VH-298: A VHL inhibitor that directly competes with VHL-recruiting PROTACs for binding to the VHL E3 ligase.[1]
-
Thalidomide: A well-known ligand for the CRBN E3 ligase, which can be used to compete with CRBN-recruiting PROTACs.[1]
Experimental evidence demonstrates that pre-treatment with these inhibitors rescues the degradation of mutant EGFR induced by this compound (MS39) and MS154, confirming their E3 ligase-dependent mechanism.[1]
Experimental Protocols
Cell Culture
-
Cell Lines: HCC-827 (human lung adenocarcinoma, EGFR exon 19 deletion) and H3255 (human lung adenocarcinoma, EGFR L858R mutation) cells are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For degradation experiments, cells are often serum-starved for 4-8 hours prior to treatment to enhance EGFR internalization and degradation.[1]
Western Blotting for EGFR Degradation
-
Cell Seeding: Plate cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Pre-treatment (for validation): For mechanism validation experiments, pre-treat cells with the respective E3 ligase inhibitor (e.g., 1 µM MLN4924, 10 µM VH-298, or 10 µM thalidomide) for 2 hours.[1]
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC EGFR degrader for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against EGFR, phospho-EGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control to determine the percentage of protein degradation.
Visualizing the Molecular Interactions and Experimental Logic
To better illustrate the underlying biological processes and experimental design, the following diagrams are provided.
Caption: EGFR Signaling Pathway Leading to Cell Proliferation and Survival.
Caption: Mechanism of Action of this compound (MS39).
Caption: Experimental Workflow for Validating E3 Ligase-Dependent Degradation.
Caption: Logical Relationship of PROTAC Action and Inhibition.
References
VHL vs. CRBN: A Head-to-Head Comparison of EGFR-Recruiting PROTACs
A deep dive into the efficacy and characteristics of PROTACs utilizing von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases for the targeted degradation of Epidermal Growth Factor Receptor (EGFR).
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical design choice in PROTAC development is the selection of the E3 ubiquitin ligase to be recruited. The two most prevalently utilized E3 ligases are the von Hippel-Lindau (VHL) and Cereblon (CRBN) proteins. This guide provides a head-to-head comparison of VHL- and CRBN-recruiting PROTACs specifically designed to target the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.
Quantitative Performance of EGFR PROTACs
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50), representing the potency of the degrader, and the maximum level of degradation (Dmax). The following tables summarize the performance of various VHL- and CRBN-recruiting EGFR PROTACs as reported in the literature.
VHL-Recruiting EGFR PROTACs
| Compound | Target EGFR Mutant | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 6 (MS39) | Exon 19 Deletion | HCC-827 | 5.0 | >95 | [1] |
| L858R | H3255 | 3.3 | >95 | [1] | |
| PROTAC3 | Exon 19 Deletion / L858R | Not Specified | Not Specified | Not Specified | [1][2] |
| CP17 | L858R/T790M & Exon 19 Deletion | Not Specified | ~1 | ~80 | [3] |
CRBN-Recruiting EGFR PROTACs
| Compound | Target EGFR Mutant | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 10 (MS154) | Exon 19 Deletion | HCC-827 | 11 | >95 | [1] |
| L858R | H3255 | 25 | >95 | [1] | |
| SIAIS125 | L858R+T790M | H1975 | 30-50 | Not Specified | [4] |
| Exon 19 Deletion | PC9 | 100 | Not Specified | [5] | |
| SIAIS126 | L858R+T790M | H1975 | 30-50 | Not Specified | [4] |
| Compound 13b | L858R/T790M | NCI-H1975 | 13.2 | Not Specified | [6] |
| BeiGene PROTAC | del19/T790M/C797S | NCI-H1975 | 0.77 | 75.97 | [7] |
| L858R/T790M/C797S | Ba/F3 | 1.82 | 91.76 | [7] |
Signaling Pathways and Mechanism of Action
To understand the context in which these PROTACs operate, it is essential to visualize the EGFR signaling pathway and the general mechanism of PROTAC-mediated protein degradation.
Caption: The EGFR signaling cascade, a critical regulator of cell proliferation and survival.
Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through major pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, ultimately leading to gene transcription that promotes cell growth and survival.[8][9][10][11]
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of highly potent and selective CRBN-recruiting EGFRL858R/T790M degraders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beigene divulges new EGFR mutant-targeting PROTACs for cancer | BioWorld [bioworld.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Unveiling the Selectivity of PROTAC EGFR Degrader 6: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology offers a promising strategy to overcome the limitations of traditional kinase inhibitors. This guide provides a detailed comparison of the selectivity profile of PROTAC EGFR degrader 6 (also known as MS39), a potent degrader of the Epidermal Growth Factor Receptor (EGFR), against other kinases. The information presented is based on available experimental data to aid researchers in evaluating its potential for further investigation and development.
High Selectivity for EGFR Demonstrated by Proteomic Profiling
This compound is a heterobifunctional molecule that links the EGFR inhibitor gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This design enables the recruitment of the cellular protein degradation machinery to selectively target EGFR.
Global proteomic analyses have been instrumental in confirming the high selectivity of this compound. In studies conducted on cancer cell lines, treatment with this degrader led to a profound reduction in EGFR protein levels with minimal impact on the broader proteome. This indicates a high degree of specificity for its intended target.[1][2]
While comprehensive data from a broad kinase panel screen for this compound is not publicly available, the existing proteomic data provides strong evidence for its selectivity at a cellular level. The degrader potently induces the degradation of mutant forms of EGFR, while sparing the wild-type (WT) protein.[1][2]
Comparative Degradation Activity: Mutant vs. Wild-Type EGFR
A key feature of this compound is its preferential degradation of oncogenic mutant EGFR over the wild-type form. This is a critical attribute for a therapeutic candidate, as it can minimize off-target effects and improve the therapeutic window.
| Cell Line | EGFR Status | DC₅₀ (nM) | Reference |
| HCC-827 | EGFR del19 | 5.0 | [1] |
| H3255 | EGFR L858R | 3.3 | [1] |
| H1975 | EGFR T790M | Weak Degradation | [3] |
| A549 | EGFR WT | Weak Degradation | [3] |
Table 1: Comparative Degradation Activity of this compound. The half-maximal degradation concentration (DC₅₀) values demonstrate the potent degradation of mutant EGFR in HCC-827 and H3255 cells, while showing significantly weaker activity against the T790M resistance mutation and wild-type EGFR.
Experimental Protocols
Global Proteomic Analysis by Mass Spectrometry
To assess the selectivity of this compound across the entire proteome, a label-free quantitative mass spectrometry approach is employed.
-
Cell Culture and Treatment: Cancer cell lines (e.g., HCC-827) are cultured to optimal confluency and treated with either this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Following treatment, cells are harvested and lysed to extract total cellular proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Protein Digestion: Proteins are reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer sequences the peptides, providing information for protein identification.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant) to identify and quantify the relative abundance of thousands of proteins in the PROTAC-treated samples compared to the control samples. The selectivity is determined by observing the significant downregulation of EGFR while other proteins remain largely unaffected.
Western Blotting for EGFR Degradation
Western blotting is a standard technique used to quantify the degradation of a specific protein.
-
Cell Treatment and Lysis: Cells are treated with varying concentrations of this compound. After the treatment period, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for EGFR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Quantification: The signal from the secondary antibody is detected using a chemiluminescent substrate. The intensity of the bands corresponding to EGFR is quantified using densitometry software. The DC₅₀ value is then calculated as the concentration of the degrader that results in a 50% reduction in the EGFR protein level compared to the vehicle-treated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its selectivity.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Efficacy of PROTAC EGFR Degrader C6 in Osimertinib-Resistant Non-Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, frequently driven by the C797S mutation, presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins rather than inhibiting them. This guide provides a comparative analysis of the efficacy of PROTAC EGFR degrader C6 in osimertinib-resistant models, with supporting experimental data and methodologies.
Comparative Efficacy of EGFR Degraders and Inhibitors
The following tables summarize the in vitro efficacy of PROTAC EGFR degrader C6 and other relevant compounds in osimertinib-resistant and sensitive NSCLC cell lines.
Table 1: In Vitro Degradation Efficacy (DC50) of PROTAC EGFR Degraders
| Compound | Target EGFR Mutation(s) | Cell Line | DC50 (nM) | E3 Ligase Recruited | Citation |
| C6 (PROTAC EGFR degrader 9) | L858R/T790M/C797S | H1975-TM | 10.2 | CRBN | [1] |
| Del19/T790M/C797S | PC-9-TMb | 36.5 | CRBN | [1] | |
| L858R/T790M | H1975 | 88.5 | CRBN | [1] | |
| Del19 | PC-9 | 75.4 | CRBN | [1] | |
| 9ea | C797S | Not Specified | 2.9 | VHL | [2] |
| MS39 (Compound 6) | Del19 | HCC-827 | 5.0 | VHL | [3] |
| L858R | H3255 | 3.3 | VHL | [3] | |
| PROTAC EGFR degrader 6 | Del19 | HCC827 | 45.2 | Not Specified | [4] |
Table 2: In Vitro Anti-proliferative Activity (IC50) of PROTACs and 4th-Generation TKIs
| Compound | Target EGFR Mutation(s) | Cell Line | IC50 (nM) | Compound Type | Citation |
| C6 (PROTAC EGFR degrader 9) | Del19/T790M/C797S | PC-9-TMb | 43.5 | PROTAC | [1] |
| L858R/T790M | H1975 | 46.2 | PROTAC | [1] | |
| Del19 | PC-9 | 17.5 | PROTAC | [1] | |
| Wild-Type | A549 | 97.5 | PROTAC | [1] | |
| BBT-176 | Del19/C797S | Ba/F3 | 42 | 4th-Gen TKI | [5] |
| Del19/T790M/C797S | Ba/F3 | 49 | 4th-Gen TKI | [5] | |
| L858R/C797S | Ba/F3 | 183 | 4th-Gen TKI | [5] | |
| L858R/T790M/C797S | Ba/F3 | 202 | 4th-Gen TKI | [5] | |
| Osimertinib | Del19/T790M/C797S | Ba/F3 | 1,134 | 3rd-Gen TKI | [5] |
| L858R/T790M/C797S | Ba/F3 | 2,685 | 3rd-Gen TKI | [5] |
In Vivo Efficacy
In a xenograft model using H1975-TM cells (harboring EGFRL858R/T790M/C797S), oral administration of C6 at 25-100 mg/kg once daily for 31 days resulted in significant tumor growth inhibition.[1] The treatment effectively reduced the levels of EGFR protein and its phosphorylation in tumor tissues, leading to the blockade of downstream signaling pathways without obvious toxicity.[1] Similarly, the PROTAC degrader 9ea demonstrated significant tumor growth inhibition (74.7% TGI at 50 mg/kg) in an NSCLC xenograft mouse model with EGFRC797S mutation.[2]
Signaling Pathways and Mechanism of Action
The development of resistance to osimertinib is often mediated by the acquisition of a C797S mutation in the EGFR kinase domain. This mutation prevents the covalent binding of osimertinib, rendering it ineffective.[6] PROTACs like C6 overcome this resistance by inducing the degradation of the entire EGFR protein.
Caption: EGFR signaling in osimertinib-sensitive, resistant, and PROTAC-treated cells.
PROTACs are bifunctional molecules that simultaneously bind to the target protein (EGFR) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of EGFR, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of multiple EGFR molecules by a single PROTAC molecule.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of PROTAC EGFR degraders.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate NSCLC cells (e.g., H1975-TM, PC-9-TMb) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., C6, osimertinib) for 72-96 hours.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blotting for EGFR Degradation and Signaling
-
Cell Lysis: Treat cells with the PROTAC degrader for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (e.g., p-EGFR Tyr1068), and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control. The half-maximal degradation concentration (DC50) is calculated from the dose-response curve.
Caption: A generalized workflow for Western blot analysis.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., H1975-TM) into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice).[7]
-
Tumor Growth: Monitor the tumor growth regularly using calipers.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the PROTAC degrader (e.g., C6) or vehicle control via the appropriate route (e.g., oral gavage) at the specified dose and schedule.[1][7]
-
Tumor Measurement: Measure the tumor volume and body weight of the mice periodically throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry) to confirm target degradation and pathway modulation in vivo.
-
Efficacy Calculation: Calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.
Conclusion
PROTAC EGFR degrader C6 demonstrates potent and selective degradation of clinically relevant osimertinib-resistant EGFR mutations, including the challenging L858R/T790M/C797S triple mutation. Its efficacy, both in vitro and in vivo, highlights the potential of targeted protein degradation as a promising therapeutic strategy to overcome acquired resistance in NSCLC. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of C6 and other EGFR PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel EGFR PROTAC Degrader against C797S Resistance Mutation with Potent Antitumor Efficacy in NSCLC Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Utility of a 4th-Generation EGFR-TKI and Exploration of Resistance Mechanisms-An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PROTAC EGFR Degrader 6: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of PROTAC EGFR degrader 6 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a novel and potent bioactive molecule, understanding its characteristics and the principles of chemical waste management is paramount for researchers, scientists, and drug development professionals. This guide offers procedural, step-by-step guidance for the safe disposal of this compound, grounded in general laboratory safety principles.
Important Note: Specific disposal instructions for this compound are not publicly available. The following information is based on general best practices for the disposal of research-grade, bioactive small molecules. Researchers must consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal information and always adhere to their institution's environmental health and safety (EHS) guidelines.
Summary of Key Characteristics
For a comprehensive understanding of the compound, the following table summarizes the available information for this compound.
| Property | Value | Reference |
| CAS Number | 2409793-28-6 | [1] |
| Mechanism of Action | Potently degrades EGFRDel19 in HCC827 cells. | [1] |
| Biological Activity | Induces apoptosis and G1 phase cell cycle arrest in HCC827 cells. | [1] |
| DC50 in HCC827 cells | 45.2 nM | [1] |
| Dmax in HCC827 cells | 87% at 96 hours | [1] |
Step-by-Step Disposal Procedures
The proper disposal of this compound, like other potent research compounds, involves a multi-step process that prioritizes safety and environmental protection.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.
2. Decontamination of Working Surfaces and Equipment:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
Use a suitable solvent (e.g., 70% ethanol) or a detergent solution to wipe down the work area.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste.
3. Waste Segregation and Collection:
-
Solid Waste:
-
Place any solid waste, including empty vials, contaminated gloves, and other disposable materials, into a clearly labeled hazardous waste container.
-
The container should be sealed to prevent leakage.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The container must be clearly labeled with the contents, including the name of the compound and any solvents used.
-
4. Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any other components of the waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Never dispose of this compound or its contaminated materials in the regular trash or down the drain.
Visualizing the Mechanism of Action
To provide further context for researchers, the following diagram illustrates the general mechanism of action of a Proteolysis Targeting Chimera (PROTAC).
References
Personal protective equipment for handling PROTAC EGFR degrader 6
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of PROTAC EGFR degrader 6. The following procedures are based on best practices for handling potent, biologically active small molecules and should be implemented to ensure personnel safety and prevent contamination. Note that a specific Safety Data Sheet (SDS) for this compound was not available; therefore, these guidelines are supplemented with information from a similar compound, PROTAC EGFR degrader 11, and general principles for managing highly potent active pharmaceutical ingredients (HPAPIs).
I. Hazard Identification and Risk Assessment
This compound is a potent, biologically active molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR).[1][2] Due to its mechanism of action, it should be handled as a potentially hazardous compound with the potential for adverse health effects at low concentrations.[3] All personnel must be trained on the potential hazards and the procedures outlined in this guide before handling the compound.
Key Potential Hazards:
-
High Potency: Active at low concentrations (DC50 of 45.2 nM in HCC827 cells).[1][2]
-
Biological Activity: Induces apoptosis and cell cycle arrest in specific cell lines.[1][2]
-
Unknown Long-Term Effects: The full toxicological profile is not yet established.
II. Personal Protective Equipment (PPE)
A comprehensive hazard assessment is crucial for identifying the most effective personal protective measures.[4] The following PPE is mandatory when handling this compound in powder form or in solution.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where the compound is handled. |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably disposable or made of a low-linting material like Tyvek®, should be used.[4] It must have long sleeves and a closed front.[4] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is required when handling the powder form outside of a certified chemical fume hood or containment enclosure to prevent inhalation of airborne particles.[4] |
III. Engineering Controls
To minimize exposure, all handling of powdered this compound should be performed within a certified chemical fume hood, a glove box, or another form of ventilated containment enclosure.[3][5] Facilities should be designed with controlled airflow, such as one-way air flow and negative pressure, to prevent the spread of contaminants.[3]
IV. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing of Powdered Compound:
-
Designated Area: All work with powdered this compound must be conducted in a designated and clearly marked area within a certified chemical fume hood or other containment device.
-
Don PPE: Before entering the designated area, put on all required PPE as specified in the table above.
-
Surface Protection: Line the work surface of the containment unit with absorbent, plastic-backed paper to contain any potential spills.
-
Weighing: Use a dedicated and calibrated analytical balance within the containment unit. Handle the compound with dedicated spatulas and weighing papers.
-
Avoid Aerosolization: Handle the powder gently to avoid creating dust.[4]
-
Cleaning: After weighing, carefully wipe down the balance and all surfaces with a suitable deactivating solution (e.g., 1% sodium hypochlorite solution followed by 70% ethanol), followed by a clean, wet wipe. Dispose of all cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination. Wash hands thoroughly with soap and water.
B. Preparation of Solutions:
-
Solvent Handling: All solvents should be handled within a chemical fume hood.
-
Dissolution: Add the solvent to the powdered compound slowly to avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Storage: Store solutions in tightly sealed containers in a designated, secure location. For this compound, recommended storage is at -20°C as a powder.[6]
V. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, lab coats, weighing papers, absorbent pads, and any other disposable materials. Collect in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[6]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: All non-disposable equipment and glassware must be decontaminated by soaking in a suitable deactivating solution before being removed from the designated work area.
VI. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[6] Decontaminate the spill area.
VII. Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action for this compound.
Caption: Workflow for safe handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
